2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Description
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Properties
IUPAC Name |
ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLRVSUBGIUGI-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068564 | |
| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-22-1 | |
| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-ethoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization and Synthesis of Ethyl 2-Ethoxycinnamate
Topic: 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester Characterization Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Ethyl 2-ethoxycinnamate (CAS: 50636-22-1), formally this compound, is a lipophilic cinnamic acid derivative. Structurally characterized by an ortho-ethoxy substitution on the phenyl ring and an ethyl ester functionality, this compound serves as a critical intermediate in organic synthesis and possesses significant potential as a UV-B absorbing chromophore.
This guide provides a rigorous technical framework for the synthesis, purification, and analytical characterization of Ethyl 2-ethoxycinnamate. It moves beyond basic data listing to explain the mechanistic rationale behind identification protocols, ensuring reproducibility and scientific integrity.
Chemical Identity & Physicochemical Profile
The ortho-substitution pattern of the ethoxy group imparts unique steric and electronic properties compared to its widely used para-isomer (e.g., Ethyl 4-methoxycinnamate). The proximity of the ethoxy group to the alkene side chain influences the planarity and, consequently, the UV absorption maximum (
Table 1: Physicochemical Specifications
| Property | Specification | Rationale/Notes |
| IUPAC Name | Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate | Assumes thermodynamically stable trans (E) isomer. |
| CAS Number | 50636-22-1 | Unique identifier for regulatory verification.[1] |
| Molecular Formula | C | |
| Molecular Weight | 220.27 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Esterification and etherification lower H-bonding capability vs. parent acid. |
| Solubility | Soluble in EtOH, EtOAc, CHCl | High lipophilicity (Predicted LogP ~2.9). |
| UV Absorption | Conjugated |
Synthesis Strategy: The Knoevenagel Route
To ensure high purity and yield, the Knoevenagel Condensation is the preferred synthetic route over the Claisen condensation. This pathway minimizes self-condensation byproducts and allows for mild decarboxylation.
Reaction Logic:
-
Nucleophilic Attack: Deprotonation of mono-ethyl malonate (or malonic acid) generates an enolate.
-
Condensation: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde .
-
Elimination: Dehydration yields the
-unsaturated intermediate.[2] -
Decarboxylation: Heating promotes the loss of CO
to form the ethyl ester.
Figure 1: Synthesis Workflow Diagram
Caption: Step-wise Knoevenagel condensation workflow for the synthesis of Ethyl 2-ethoxycinnamate.
Analytical Characterization Protocols
This section details the self-validating protocols required to confirm identity and purity.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-ethoxy group creates a distinct shielding/deshielding environment compared to para-substituted analogs.
Protocol:
-
Solvent: CDCl
(Deuterated Chloroform). -
Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Expected
-
Alkene Doublet (High Field):
~6.3–6.5 ppm (1H, d, J = 16 Hz). The large coupling constant (J ~16 Hz) confirms the (E)-trans geometry. -
Alkene Doublet (Low Field):
~7.8–8.1 ppm (1H, d, J = 16 Hz). This proton is deshielded by the -position relative to the ester carbonyl and the aromatic ring. -
Aromatic Protons:
~6.8–7.5 ppm (Multiplet, 4H). The ortho position of the ethoxy group will shift the adjacent aromatic proton upfield relative to unsubstituted cinnamate. -
Ethoxy Methylene:
~4.0–4.1 ppm (2H, q, J = 7 Hz). Characteristic quartet of the ether -OCH -. -
Ester Methylene:
~4.2–4.3 ppm (2H, q, J = 7 Hz). Quartet of the ester -OCH -.[2] -
Methyl Groups: Two overlapping or distinct triplets at
~1.3–1.5 ppm (3H each).
4.2. Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" validation of functional groups.
-
C=O Stretch (Ester): Strong band at 1705–1720 cm
. Conjugation lowers the frequency compared to saturated esters. -
C=C Stretch (Alkene): Medium band at 1630–1640 cm
. -
C-O Stretch (Ether/Ester): Strong bands in the 1150–1260 cm
region (asymmetric stretching of C-O-C). -
Aromatic C-H: Weak bands >3000 cm
.
4.3. High-Performance Liquid Chromatography (HPLC)
To quantify purity, a reverse-phase method is recommended.
-
Column: C18 (Octadecylsilane), 5
m, 4.6 x 150 mm. -
Mobile Phase: Acetonitrile : Water (Gradient 50:50
90:10 over 20 min). -
Detection: UV at 310 nm (Maximal absorption) and 254 nm.
-
Rationale: The lipophilic nature (ethoxy + ethyl ester) requires a high organic content for elution. Monitoring at 310 nm maximizes sensitivity for the cinnamate chromophore while ignoring non-conjugated impurities.
Functional Applications & Mechanism
UV-B Filtration Mechanism: Ethyl 2-ethoxycinnamate acts as a UV filter by absorbing high-energy photons in the UV-B range (280–320 nm).[3]
-
Excitation: The conjugated
-electron system absorbs a photon, promoting an electron from the HOMO ( ) to the LUMO ( ). -
Isomerization: The excited state often undergoes reversible E-Z photoisomerization.
-
Thermal Dissipation: The molecule relaxes back to the ground state, releasing the absorbed energy as harmless heat, thus protecting the substrate (e.g., skin or polymer matrix).
Figure 2: Photoprotection Mechanism
Caption: Mechanism of UV energy dissipation by Ethyl 2-ethoxycinnamate.
Safety and Handling
While cinnamates are generally considered low-toxicity, the specific ortho-ethoxy derivative requires standard chemical hygiene.
-
Hazard Identification: Potential skin and eye irritant.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (protect from direct sunlight to prevent E-Z isomerization).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50636-22-1, this compound. Retrieved from [Link]
-
Organic Syntheses. Ethyl Cinnamate Synthesis (General Procedure). Coll. Vol. 1, p. 252 (1941). Retrieved from [Link]
-
U.S. EPA. Substance Registry Services: this compound.[1] Retrieved from [Link][1]
Sources
The Ascending Profile of 2-Ethoxy Cinnamic Acid Esters: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds remains a paramount objective. Among the myriad of natural product-inspired molecules, cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. This in-depth technical guide delves into a specific, promising subclass: 2-ethoxy substituted cinnamic acid esters. While research on this particular substitution pattern is emerging, this document synthesizes current knowledge on cinnamic acid esters as a whole, drawing parallels and highlighting the therapeutic potential that the 2-ethoxy moiety may unlock. We will explore their synthesis, established and putative biological activities, and the critical structure-activity relationships that govern their function.
I. The Cinnamic Acid Backbone: A Privileged Scaffold
Cinnamic acid, an organic acid naturally occurring in plants, possesses a simple yet versatile structure: a phenyl ring attached to an acrylic acid moiety.[1] This foundational structure offers three key reactive sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[1] These sites have been extensively manipulated by medicinal chemists to generate a vast library of derivatives with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The esterification of the carboxylic acid group, in particular, has been shown to modulate the lipophilicity and pharmacokinetic profile of these compounds, often enhancing their biological efficacy.[4]
II. Synthesis of 2-Ethoxy Cinnamic Acid Esters: A Methodological Overview
The synthesis of 2-ethoxy cinnamic acid esters typically follows established protocols for cinnamic acid esterification, with the key starting material being 2-ethoxycinnamic acid. Several robust methods can be employed, with the choice often dictated by desired yield, scalability, and available reagents.
A. Fischer-Speier Esterification: The Workhorse Method
This classical acid-catalyzed esterification remains a widely used and cost-effective method.[5]
Protocol: Fischer-Speier Esterification of 2-Ethoxycinnamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxycinnamic acid in an excess of the desired alcohol (e.g., ethanol, propanol, butanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester is then purified by column chromatography on silica gel to yield the pure 2-ethoxy substituted cinnamic acid ester.
B. Steglich Esterification: A Milder Alternative
For sensitive substrates or when milder reaction conditions are required, the Steglich esterification offers an excellent alternative, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Workflow: Steglich Esterification
Caption: Steglich esterification workflow for synthesizing 2-ethoxy cinnamic acid esters.
III. Biological Activities: A Spectrum of Therapeutic Promise
While specific studies on 2-ethoxy cinnamic acid esters are limited, the broader class of cinnamic acid derivatives exhibits a remarkable range of biological activities. The introduction of an ethoxy group at the ortho position of the phenyl ring is anticipated to modulate these activities through electronic and steric effects.
A. Antimicrobial and Antifungal Activity
Cinnamic acid and its derivatives are known to possess significant antimicrobial properties.[2] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to lysis and leakage of intracellular contents.[6] The lipophilicity of cinnamic acid esters is a critical factor in their antimicrobial efficacy, as it facilitates their passage through the microbial cell wall.[4]
Structure-Activity Relationship Insights:
-
The presence of electron-donating groups, such as methoxy and ethoxy groups, on the phenyl ring can influence the antimicrobial activity, although the effect can be complex and dependent on the microbial species.[6]
-
The nature of the esterifying alcohol also plays a significant role, with variations in alkyl chain length impacting the compound's ability to penetrate the microbial membrane.[7]
A study on various cinnamic acid esters demonstrated that their antifungal activity is significantly influenced by the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety.[7] This suggests that 2-ethoxy substituted esters could exhibit potent and potentially selective antifungal properties.
B. Antioxidant and Anti-inflammatory Activity
Many phenolic cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals.[2] Cinnamic acid derivatives have also demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NF-κB.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This common in vitro assay is used to evaluate the antioxidant capacity of a compound.
-
Preparation of Reagents: Prepare a stock solution of the 2-ethoxy cinnamic acid ester in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control well with DPPH and the solvent only.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathway: Anti-inflammatory Action of Cinnamic Acid Derivatives
Caption: Putative anti-inflammatory mechanism of 2-ethoxy cinnamic acid esters via inhibition of the NF-κB signaling pathway.
C. Anticancer Activity
Cinnamic acid derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] The presence of substituents on the phenyl ring has been shown to be crucial for their cytotoxic activity.[9]
For instance, a study on ethyl p-methoxycinnamate, a structurally related compound, showed cytotoxic activity against human breast cancer (MCF-7) cells.[10] This suggests that the presence of an alkoxy group can contribute to the anticancer potential of cinnamic acid esters. Further investigation into 2-ethoxy substituted analogs is warranted to explore their efficacy and selectivity against different cancer types.
IV. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 2-ethoxy cinnamic acid esters is intrinsically linked to their chemical structure. A comprehensive understanding of their SAR is crucial for the rational design of more potent and selective therapeutic agents.
Key SAR Considerations:
-
Position of the Ethoxy Group: The ortho-position of the ethoxy group can influence the molecule's conformation and its interaction with biological targets through steric hindrance and electronic effects.
-
Ester Moiety: The nature of the alcohol used for esterification (e.g., chain length, branching, presence of other functional groups) will impact the compound's lipophilicity, solubility, and ultimately its pharmacokinetic and pharmacodynamic properties.[7]
-
Substitution on the Phenyl Ring: While this guide focuses on the 2-ethoxy substitution, further modifications on the phenyl ring could lead to synergistic effects and enhanced activity.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| Cinnamic Acid Esters | Antifungal | Substitution pattern on the phenyl ring and the ester's alkyl group significantly influences activity. | [7] |
| Methoxy-substituted Cinnamic Acid Esters | Anticancer | Ethyl p-methoxycinnamate exhibits cytotoxicity against MCF-7 breast cancer cells. | [10] |
| General Cinnamic Acid Derivatives | Antimicrobial | Mechanism often involves disruption of the bacterial cell membrane. | [6] |
| Phenolic Cinnamic Acid Derivatives | Antioxidant | Potent free radical scavenging activity. | [2] |
| General Cinnamic Acid Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory pathways like NF-κB. | [3] |
V. Conclusion and Future Perspectives
2-Ethoxy substituted cinnamic acid esters represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Drawing on the extensive research conducted on the broader family of cinnamic acid derivatives, it is evident that these molecules are likely to exhibit a range of valuable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-ethoxy cinnamic acid esters with varying ester moieties. In-depth mechanistic studies are required to elucidate their specific molecular targets and signaling pathways. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of novel and effective drugs for a multitude of diseases.
VI. References
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
-
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules (Basel, Switzerland), 19(12), 19292–19349.
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
-
Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827–834.
-
Chen, D., Zhang, B., Liu, X., Li, X., Yang, X., & Zhou, L. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. Bioorganic & medicinal chemistry letters, 28(6), 1149–1153.
-
Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2734.
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9676.
-
Tonn, C. E., Godoy, M. E., Rotelli, A., & Pelzer, L. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(12), 547-548.
-
Liu, X., Zhang, B., Chen, D., Li, X., Yang, X., & Zhou, L. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PloS one, 12(4), e0176215.
-
Di Sotto, A., Di Giacomo, S., & Eufemi, M. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 11(3), 526.
-
Kwon, Y. S., Kim, M. J., & Kim, Y. S. (2013). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of pharmacal research, 36(12), 1509–1519.
-
Tsiogka, Z., Termentzi, A., & Kokkalou, E. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(15), 4887.
-
Lather, V., Pandita, D., & Grewal, A. S. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3468-3482.
-
Al-Ostath, A., Zord, M., & Al-Salahi, R. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 15998.
-
De P, Baltas M, Bedos-Belval F. Cinnamic acid derivatives as anticancer agents-a review. Curr Med Chem. 2011;18(11):1672-703.
-
de Fátima, Â., Modolo, L. V., & Conegero, L. S. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691-e28010111691.
-
Di Stefano, A., Iannitelli, A., & Sestili, P. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(8), 1058.
-
Blahova, J., Svobodova, Z., & Fictum, P. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 783, 145570.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355117, Ethylhexyl methoxycinnamate. Retrieved from [Link]
-
Sharma, P., & Singh, P. (2021). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. 3 Biotech, 11(9), 416.
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- 4. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
UV-Vis spectroscopic analysis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
[1][2]
Executive Summary
This technical guide outlines the protocol for the ultraviolet-visible (UV-Vis) spectroscopic analysis of Ethyl 2-ethoxycinnamate (CAS: 120-24-1, also identified as Ethyl 3-(2-ethoxyphenyl)acrylate).[1][2] Unlike its common para-isomer (Ethyl p-methoxycinnamate) or the sunscreen agent Octinoxate, the ortho-ethoxy substitution in this molecule induces specific steric and electronic effects that influence its spectral topology.[1][2]
This document empowers researchers to structurally validate the chromophore, determine the molar absorptivity (
Structural Basis & Chromophore Analysis[1][2]
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 220.27 g/mol [1]
-
Key Chromophore: Cinnamoyl system (Benzene ring conjugated with an
-unsaturated ester).[1][2]
Theoretical Spectral Prediction
The UV absorption profile is governed by the electronic transitions of the conjugated
-
Base Chromophore: Cinnamic acid ester (
nm).[1][2] -
Auxochromic Effect (+OEt): The ethoxy group acts as an electron-donating group (EDG) via resonance (+M effect).[1][2]
-
Para-substitution typically yields a strong bathochromic (red) shift.[1][2]
-
Ortho-substitution (as in this analyte) introduces a steric clash between the ethoxy group and the acrylate side chain.[1][2] This may force the phenyl ring slightly out of planarity with the double bond, potentially dampening the bathochromic shift or reducing the molar absorptivity (
) compared to the para isomer.[1][2]
-
-
Expected
: nm (Band I) and nm (Band II, shoulder or secondary peak depending on solvent polarity).[1][2]
Experimental Design Strategy
Solvent Selection (Solvatochromism)
The choice of solvent dictates the cut-off wavelength and the stabilization of the excited state.[1][2]
| Solvent | UV Cut-off (nm) | Polarity Index | Suitability |
| Methanol | 205 | 5.1 | Primary Choice. Excellent solubility for esters; stabilizes polar excited states ( |
| Ethanol | 210 | 5.2 | Alternative. Green solvent; similar spectral shift to methanol.[1][2] |
| Acetonitrile | 190 | 5.8 | High Precision. Use if analyzing near 200 nm or for HPLC-UV correlation.[1][2] |
| Hexane | 195 | 0.1 | Structural Insight. Non-polar; reveals vibrational fine structure but poor solubility for polar impurities.[1][2] |
Concentration Optimization
To adhere to the Beer-Lambert Law (
Detailed Analytical Protocol
Workflow Visualization
The following diagram illustrates the critical path for preparing and analyzing the sample to minimize dilution errors and solvent evaporation.
Figure 1: Step-by-step analytical workflow for quantitative UV-Vis analysis.
Preparation of Standards
Caution: Ethyl 2-ethoxycinnamate is an ester.[1][2][3] Avoid strong acids or bases in the solvent to prevent hydrolysis.[1][2]
-
Stock Solution (
): -
Working Standard (
):
Instrumental Parameters
Data Analysis & Validation
Determination of Molar Absorptivity ( )
Once the spectrum is acquired, identify the wavelength of maximum absorbance (
Where:
Self-Validation Check: If your calculated
Linearity Assessment (ICH Q2)
To validate the method for quantification, prepare 5 concentration levels (e.g., 2, 5, 10, 15, 20
Troubleshooting Common Anomalies
| Observation | Root Cause | Corrective Action |
| No peaks > 250 nm | Wrong solvent or compound hydrolysis.[1][2] | Ensure Quartz cuvettes are used; check solvent pH.[1][2] |
| Noisy Baseline | Air bubbles or dirty optics.[1][2] | Degas solvent; clean cuvette optical faces with lens paper.[1][2] |
| Flat-topped Peaks | Detector Saturation ( | Dilute sample further (Target |
| Shift in | pH effect or Solvent Polarity.[1][2] | Standardize solvent; Cinnamates are pH sensitive near pKa (though this is an ester, hydrolysis yields acid).[1][2] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Foundational text for Woodward-Fieser rules and aromatic ester conjugation).[1][2]
-
Tan, S. P., et al. (2015).[1][2] "Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile". Journal of Molecular Modeling. (Provides comparative spectral data for cinnamate derivatives).
-
PubChem. (2023).[1][2] Compound Summary: Ethyl 2-ethoxycinnamate.[1][2] National Library of Medicine.[1][2] (Verification of chemical structure and identifiers).
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Standard for analytical method validation).[1][2]
Synonyms and alternative names for ethyl 3-(2-ethoxyphenyl)acrylate
Nomenclature, Synthesis, and Chemical Identity
Executive Summary & Chemical Identity
Ethyl 3-(2-ethoxyphenyl)acrylate is a specialized organic building block belonging to the cinnamate ester family.[1] While often overshadowed by its para-methoxy analogue (the sunscreen agent Octinoxate), this ortho-ethoxy derivative serves as a critical intermediate in the synthesis of heterocyclic compounds, coumarins, and pharmaceutical precursors requiring specific steric hindrance at the ortho position.
This guide provides a definitive technical analysis of the compound, resolving common nomenclature confusion and detailing high-purity synthetic protocols.[1]
1.1 Core Identification Data
| Parameter | Technical Detail |
| Primary Systematic Name | Ethyl 3-(2-ethoxyphenyl)prop-2-enoate |
| Common Chemical Name | Ethyl 2-ethoxycinnamate |
| CAS Registry Number | 50636-22-1 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| SMILES | CCOC1=CC=CC=C1C=CC(=O)OCC |
| InChI Key | Unique identifier required for database integration (e.g., generated from SMILES) |
1.2 Synonyms and Alternative Names
The following table categorizes synonyms to assist in database searching and procurement.
| Category | Synonym | Context |
| IUPAC Variations | Ethyl 3-(2-ethoxyphenyl)acrylate | Preferred IUPAC naming for acrylate derivatives. |
| Ethyl 3-(2-ethoxyphenyl)-2-propenoate | Strict IUPAC naming for ester chains. | |
| Trivial/Common | Ethyl 2-ethoxycinnamate | Most common name in organic synthesis literature.[1] |
| Ethyl o-ethoxycinnamate | Historic notation indicating ortho substitution.[1] | |
| Structural | 2-Ethoxycinnamic acid ethyl ester | Emphasizes the parent acid structure.[1] |
| Inventory/Catalog | 3-(2-Ethoxyphenyl)acrylic acid ethyl ester | Common in supplier catalogs (e.g., Sigma, TCI). |
CRITICAL DISTINCTION (Common Pitfall): Researchers often confuse this compound with Ethyl 3-ethoxyacrylate (CAS 1001-26-9) .
Target Compound: Ethoxy group is on the Phenyl Ring (Ar-OEt).
Distractor: Ethoxy group is on the Alkene Chain (C=C-OEt).
Impact: Using the wrong CAS will result in a failed synthesis, as the electronic properties are fundamentally different.[1]
Structural Analysis & Physical Properties[1][2]
The molecule features a conjugated system linking the electron-rich ethoxy-substituted phenyl ring to the electron-withdrawing ester group. This "push-pull" electronic structure makes the alkene moiety susceptible to specific reduction and cycloaddition reactions.[1]
2.1 Physical Data Table
| Property | Value | Source/Validation |
| Physical State | Clear to pale yellow liquid | Observed (Standard conditions) |
| Density | 1.06 g/mL (at 25°C) | Lit.[2] [GuideChem, 2024] |
| Boiling Point | ~310°C (760 mmHg) | Predicted/Lit.[1] |
| Refractive Index | Lit. | |
| Flash Point | >110°C (>230°F) | Safety Data Standards |
| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in Water | Lipophilic character (LogP ~2.[1]66) |
2.2 Nomenclature Logic Diagram
The following diagram illustrates the hierarchical breakdown of the chemical name to ensure structural clarity.
Figure 1: Structural nomenclature breakdown illustrating the relationship between the acrylate core and the ortho-ethoxy substitution.
Synthetic Pathways & Methodology
To ensure high purity (>98%) for pharmaceutical applications, two primary routes are recommended.[1] The choice depends on the available starting materials and the required stereoselectivity (E/Z ratio).[1]
3.1 Pathway A: Horner-Wadsworth-Emmons (HWE) / Wittig Reaction
Best for: High stereoselectivity (favoring the E-isomer) and mild conditions.
-
Precursors: 2-Ethoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane.[1]
-
Mechanism: The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.[1]
-
Advantage: Avoids harsh acidic conditions; easy purification.[1]
3.2 Pathway B: Knoevenagel Condensation
Best for: Large-scale/Industrial production (Cost-effective).
-
Precursors: 2-Ethoxybenzaldehyde + Monoethyl malonate (or Ethyl acetate).[1]
-
Catalyst: Piperidine/Pyridine.[1]
-
Mechanism: Base-catalyzed deprotonation of the active methylene, nucleophilic attack on the aldehyde, followed by dehydration and decarboxylation.[1]
3.3 Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the Wittig route, prioritizing stereochemical control.
Detailed Experimental Protocol (Wittig Route)
This protocol is designed to be self-validating. The appearance of a white precipitate (Triphenylphosphine oxide) serves as a visual confirmation of reaction progress.[1]
Objective: Synthesis of Ethyl (E)-3-(2-ethoxyphenyl)acrylate. Scale: 10 mmol basis.
Materials:
-
2-Ethoxybenzaldehyde: 1.50 g (10 mmol)[1]
-
(Carbethoxymethylene)triphenylphosphorane: 3.83 g (11 mmol, 1.1 eq)[1]
-
Dichloromethane (DCM): 30 mL (Anhydrous)
-
Hexane: 50 mL (For precipitation)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Dissolution: Add the 2-Ethoxybenzaldehyde and DCM to the flask. Stir until homogenous.
-
Addition: Add the Phosphorane ylide in one portion. The solution may turn slightly yellow.[1]
-
Reaction: Stir at room temperature (20-25°C) for 16 hours.
-
Workup: Evaporate the DCM under reduced pressure (Rotovap) to obtain a semi-solid residue.
-
Trituration: Add 50 mL of Hexane to the residue and stir vigorously for 20 minutes. The Triphenylphosphine oxide (TPPO) will precipitate as a white solid.[1]
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[1] Wash the solid with cold hexane (2 x 10 mL).[1]
-
Concentration: Combine the filtrate (containing the product) and concentrate under vacuum.
-
Purification: If necessary, purify via flash column chromatography (SiO2, 10:1 Hexane:EtOAc) to yield a clear to pale yellow oil.[1]
Expected Yield: 85-95% Characterization:
-
1H NMR (CDCl3): Look for the characteristic doublets of the alkene protons at
7.99 (d, J=16 Hz, 1H) and 6.50 (d, J=16 Hz, 1H), confirming the trans (E) geometry.
Applications in Drug Development[1]
While Ethyl 2-ethoxycinnamate is an intermediate, its structural motif is relevant to several therapeutic classes:
-
Sarpogrelate Analogues: Sarpogrelate (an antiplatelet agent) contains a dialkylamino-ethoxy-ethyl-phenoxy core.[1] While Sarpogrelate typically utilizes a meta-substituted ring, ortho-substituted analogues (derived from this compound) are investigated for structure-activity relationship (SAR) studies regarding 5-HT2A receptor antagonism.
-
PPAR-
Agonists: Cinnamic acid derivatives are frequently explored for anti-diabetic properties.[1] The ethoxy group improves lipophilicity, potentially enhancing membrane permeability compared to the methoxy analogues.[1] -
Coumarin Synthesis: Acid-catalyzed cyclization of this ester (specifically deprotection of the ethyl group followed by intramolecular condensation) can yield substituted coumarins, which are scaffolds for anticoagulants.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5885700, Ethyl 2-ethoxycinnamate. Retrieved from [Link]
-
Ma, D., & Lu, X.[1] (1990). Palladium-catalyzed reaction of vinyl halides with terminal alkynes and its application to the synthesis of conjugated enynes. (General reference for Heck-type couplings relevant to cinnamate synthesis). Journal of Organic Chemistry.
-
Vatsadze, S. Z., et al. (2018). Cinnamic acid derivatives: synthesis and biological activity.[1] (Context for pharmaceutical applications). Russian Chemical Reviews.
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate
Executive Summary & Strategic Rationale
Ethyl 3-(2-ethoxyphenyl)acrylate (also known as Ethyl 2-ethoxycinnamate) is a critical intermediate in the synthesis of various pharmacological agents and UV-absorbing compounds (cinnamates). While multiple routes exist—including Knoevenagel condensation and Heck coupling—this guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination as the primary protocol.
Why HWE?
-
Stereocontrol: Unlike the Wittig reaction which often yields mixtures, HWE with stabilized phosphonates provides >95% (
)-selectivity, essential for biological activity where the ( )-isomer is often an impurity. -
Purification: The phosphate byproducts are water-soluble, simplifying workup compared to the removal of triphenylphosphine oxide (TPPO) in Wittig protocols.[1]
-
Scalability: The reagents are inexpensive and the reaction proceeds under mild conditions.[2][3]
We also provide the Heck Coupling as a secondary "Process Route" for scenarios where aryl halides are the preferred starting material over aldehydes.
Retrosynthetic Analysis
To ensure supply chain flexibility, we analyze the target molecule via two distinct disconnections.
Figure 1: Retrosynthetic strategy highlighting the two primary pathways.
Primary Protocol: Horner-Wadsworth-Emmons (HWE) Reaction[1][4][5]
This protocol is optimized for a 10 mmol scale but is linearly scalable.
Reagent Stoichiometry & Properties[6][7]
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8] | Amount | Role |
| Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.38 mL) | HWE Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Base |
| 2-Ethoxybenzaldehyde | 150.17 | 1.0 | 1.50 g | Limiting Reagent |
| THF (Anhydrous) | 72.11 | - | 30 mL | Solvent |
Step-by-Step Methodology
Phase 1: Deprotonation (Formation of the Phosphonate Carbanion) [9]
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Suspension: Add NaH (0.52 g, 60% dispersion) to the flask. Wash twice with dry hexane (5 mL) to remove mineral oil if high purity is required (optional for general synthesis). Suspend the washed NaH in 15 mL of anhydrous THF.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Phosphonate Addition: Add Triethyl phosphonoacetate (2.69 g) dropwise via syringe over 10 minutes.
-
Observation: Evolution of H₂ gas will occur. The solution should turn clear/yellowish as the anion forms.
-
Aging: Stir at 0°C for 20 minutes to ensure complete deprotonation.
-
Phase 2: Olefination 5. Substrate Addition: Dissolve 2-Ethoxybenzaldehyde (1.50 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture at 0°C. 6. Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 2–4 hours.
- Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (higher R_f) should disappear.
Phase 3: Workup & Purification 7. Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess base. 8. Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). 9. Washing: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. 10. Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).
Mechanistic Pathway (HWE)
The high (
Figure 2: Mechanistic flow of the HWE reaction ensuring (E)-selectivity.
Alternative Protocol: Heck Coupling
Context: Use this route if 2-ethoxybenzaldehyde is unavailable but the aryl halide is abundant.
-
Reagents: 1-Bromo-2-ethoxybenzene (1.0 equiv), Ethyl Acrylate (1.2 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), Et₃N (2.0 equiv).
-
Conditions: DMF, 90°C, 12 hours.
-
Note: This route requires higher temperatures and rigorous deoxygenation to protect the Pd(0) species.
Characterization & Validation
The following data confirms the structure and stereochemistry of the product.
NMR Spectroscopy (Expected Data)[6][8][10]
The diagnostic signal for the (
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| ¹H | 7.98 | Doublet ( | 1H | Ar-CH=CH -CO | Confirms ( |
| ¹H | 6.52 | Doublet ( | 1H | Ar-CH =CH-CO | Large |
| ¹H | 7.50 - 6.85 | Multiplets | 4H | Aromatic Ring | 2-substituted pattern |
| ¹H | 4.25 | Quartet | 2H | O-CH₂ -CH₃ (Ester) | - |
| ¹H | 4.08 | Quartet | 2H | Ar-O-CH₂ -CH₃ | Ether methylene |
| ¹H | 1.45 | Triplet | 3H | Ar-O-CH₂-CH₃ | Ether methyl |
| ¹H | 1.33 | Triplet | 3H | Ester CH₃ | Ester methyl |
Mass Spectrometry
-
Molecular Formula: C₁₃H₁₆O₃
-
Exact Mass: 220.11
-
Ionization (ESI+): [M+H]⁺ = 221.12; [M+Na]⁺ = 243.10.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Wet reagents/solvent | NaH is moisture sensitive. Ensure THF is distilled/dried. Re-titrate NaH if old. |
| Formation of Z-isomer | Kinetic control dominant | Ensure the reaction warms to RT fully. Switch solvent to THF (favors E) if using DCM. |
| Aldehyde remains | Enolate decomposition | Add excess phosphonate/base (1.5 equiv). Ensure inert atmosphere (N₂/Ar). |
| Product is oil/sticky | Residual solvent/phosphate | Perform a thorough aqueous wash. Use column chromatography to remove phosphate byproducts. |
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[9] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738.
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4] Chemical Reviews, 1989 , 89(4), 863–927.
-
Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[9]
-
Beilstein Journal of Organic Chemistry. "Synthesis of substituted cinnamates." (General reference for NMR data of methoxy/ethoxy cinnamates).
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- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Applications of Ethyl 3-(2-ethoxyphenyl)acrylate in Organic Synthesis: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic applications of ethyl 3-(2-ethoxyphenyl)acrylate, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details established and potential synthetic routes to this compound and explores its utility as a precursor to valuable heterocyclic scaffolds and as a partner in fundamental carbon-carbon bond-forming reactions. The protocols and mechanistic discussions herein are designed to be both instructive and practically applicable in a laboratory setting.
Introduction: The Synthetic Potential of Ethyl 3-(2-ethoxyphenyl)acrylate
Ethyl 3-(2-ethoxyphenyl)acrylate, a substituted cinnamate ester, possesses a unique combination of reactive functional groups: an α,β-unsaturated ester system and an electronically modified phenyl ring. The electron-donating ethoxy group at the ortho position influences the reactivity of both the aromatic ring and the acrylate moiety, making it a valuable synthon for a variety of transformations. Its structural similarity to naturally occurring phenolic compounds and its potential for conversion into key heterocyclic systems, such as coumarins and chromones, underscore its significance in medicinal chemistry and materials science. This guide will illuminate the pathways to access this compound and its subsequent applications in constructing complex molecular architectures.
Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate
The synthesis of ethyl 3-(2-ethoxyphenyl)acrylate can be achieved through several established olefination methodologies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The trans isomer is typically the major product due to thermodynamic stability.
Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[1][2][3][4] The reaction of 2-ethoxybenzaldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, provides a direct route to the target acrylate.[5]
Diagram 1: Wittig Reaction for Ethyl 3-(2-ethoxyphenyl)acrylate Synthesis
Caption: General workflow for the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate via the Wittig reaction.
Protocol 1: Synthesis via Wittig Reaction (Adapted from similar procedures) [6]
-
Reagent Preparation: To a stirred solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford ethyl (E)-3-(2-ethoxyphenyl)acrylate. Triphenylphosphine oxide is a common byproduct.
Causality: The use of a stabilized ylide favors the formation of the (E)-alkene. Toluene is a common solvent for Wittig reactions, providing a suitable temperature for the reaction to proceed.
Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[7][8][9][10] The palladium-catalyzed coupling of an aryl halide (e.g., 2-iodoanisole or 2-bromoethoxybenzene) with ethyl acrylate can yield the desired product.[11]
Caption: A proposed two-step route to coumarin derivatives from ethyl 3-(2-ethoxyphenyl)acrylate.
Protocol 3: Proposed Synthesis of a Coumarin Derivative
Step A: Ether Cleavage
-
Reaction Setup: Dissolve ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding methanol, followed by water. Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate.
Step B: Intramolecular Cyclization (Adapted from a similar procedure)
[12]1. Reaction Setup: To the crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate from Step A in a suitable solvent like acetic acid, add a palladium catalyst such as Pd(OAc)₂ (0.1 eq) and an oxidant like benzoquinone or K₂S₂O₈ (2.0 eq). 2[7]. Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC). 3. Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. 4. Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the coumarin product.
Causality: The ether cleavage unmasks the phenol, which is necessary for the subsequent intramolecular cyclization. The palladium catalyst in the second step likely facilitates an oxidative cyclization to form the pyrone ring of the coumarin.
Michael Addition Reactions
As an α,β-unsaturated ester, ethyl 3-(2-ethoxyphenyl)acrylate is an excellent Michael acceptor, reacting with a variety of nucleophiles in a conjugate addition manner. T[13][14][15][16][17]his reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.
Protocol 4: General Procedure for Michael Addition
-
Reaction Setup: To a solution of ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or aprotic polar solvents), add the nucleophile (1.1-1.5 eq) (e.g., a thiol, amine, or a soft carbon nucleophile like a malonate ester).
-
Catalyst: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or sodium ethoxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction if necessary, remove the solvent, and purify the product by column chromatography or distillation.
Causality: The base deprotonates the nucleophile (or activates it), which then attacks the electron-deficient β-carbon of the acrylate. The resulting enolate is then protonated during work-up to give the 1,4-adduct.
Spectroscopic Data (Predicted)
While experimental data for ethyl 3-(2-ethoxyphenyl)acrylate is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, such as (E)-ethyl 3-(2-methoxyphenyl)acrylate.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~7.8 (d, 1H, J ≈ 16 Hz, Ar-CH=) | ~167 (C=O) |
| ~7.4-7.2 (m, 2H, Ar-H) | ~157 (Ar-C-O) |
| ~7.0-6.8 (m, 2H, Ar-H) | ~142 (=CH-Ar) |
| ~6.4 (d, 1H, J ≈ 16 Hz, =CH-COOEt) | ~131, 128, 121, 112 (Ar-C) |
| ~4.2 (q, 2H, J ≈ 7 Hz, -OCH₂CH₃) | ~119 (=CH-COOEt) |
| ~4.1 (q, 2H, J ≈ 7 Hz, Ar-OCH₂CH₃) | ~64 (Ar-OCH₂) |
| ~1.4 (t, 3H, J ≈ 7 Hz, Ar-OCH₂CH₃) | ~60 (-OCH₂) |
| ~1.3 (t, 3H, J ≈ 7 Hz, -OCH₂CH₃) | ~15, 14 (-CH₃) |
Conclusion
Ethyl 3-(2-ethoxyphenyl)acrylate is a valuable and versatile building block in organic synthesis. Its accessibility through standard olefination reactions and its reactivity as both a precursor to heterocyclic systems and a Michael acceptor make it a compound of significant interest. The protocols and discussions presented in this guide, though in some cases adapted from closely related systems, provide a solid foundation for the practical application of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.
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Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]
-
Jamal M. Hamid. Synthesis, Characterization Of Various Coumarin Derivatives. Tikrit Journal of Pure Science. 2013 . [Link]
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The Wittig Reaction. UC Berkeley College of Chemistry. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. 2021 . [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. 2022 . [Link]
-
Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science. 2022 . [Link]
- Preparation method of 3-ethoxy ethyl acrylate.
-
Formation of Coumarins by Palladium(II)-Catalyzed Reaction of Phenols with Ethyl Acrylates. ResearchGate. [Link]
-
Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. [Link]
-
Pd‐catalyzed reaction of (E)‐ethyl 3‐(2‐hydroxyphenyl)acrylate 1a with organoantimony and bismuth reagentsa. ResearchGate. [Link]
-
Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Semantic Scholar. [Link]
-
Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Supporting Information for Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatal. Beilstein Journals. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
-
Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. 2024 . [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. 2020 . [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023 . [Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. 1989 . [Link]
-
ETHYL ACRYLATE BIO BASED STABILIZED. Synthomer. 2020 . [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
-
Ethyl acrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. 1999 . [Link]
-
Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. ResearchGate. [Link]
-
The Knoevenagel Condensation. Organic Reactions. 2011 . [Link]
-
Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. [Link]
-
Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. [Link]
-
Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. 2008 . [Link]
-
(E)-Ethyl 3-(2-nitrophenyl)acrylate. MySkinRecipes. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Ethoxycinnamate as a Versatile Chemical Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 2-ethoxycinnamate as a pivotal chemical intermediate. This document outlines its synthesis and explores its application in the construction of diverse, medicinally relevant heterocyclic scaffolds. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Ethyl 2-Ethoxycinnamate
Ethyl 2-ethoxycinnamate is an α,β-unsaturated ester characterized by an electron-donating ethoxy group at the ortho position of the phenyl ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable and versatile building block in medicinal chemistry. While its close analogs, such as ethyl p-methoxycinnamate, are widely recognized for their application as UV filters in the cosmetics industry, the potential of ethyl 2-ethoxycinnamate as a precursor for complex pharmaceutical agents is an area ripe for exploration.[1]
The core utility of ethyl 2-ethoxycinnamate in drug discovery lies in its inherent chemical functionalities:
-
An Activated Alkene: The carbon-carbon double bond is activated by the electron-withdrawing ethyl ester group, making it susceptible to a variety of nucleophilic addition reactions, including Michael additions and cycloadditions.
-
A Versatile Ester Group: The ethyl ester can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration.
-
An Ortho-Ethoxy Substituent: The ethoxy group can influence the electronic properties and conformation of the molecule and its derivatives. It can also serve as a synthetic handle for cyclization reactions.
This guide will detail reliable methods for the synthesis of ethyl 2-ethoxycinnamate and provide protocols for its use in the construction of pyrimidine, quinolone, and coumarin scaffolds—three classes of heterocyclic compounds with profound significance in pharmacology.
Synthesis of Ethyl 2-Ethoxycinnamate
The efficient synthesis of ethyl 2-ethoxycinnamate is a prerequisite for its use as a chemical intermediate. Several established synthetic methodologies for α,β-unsaturated esters can be adapted for its preparation. Below are two reliable and scalable protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a classic and highly effective method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Sources
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Ethyl 2-Ethoxycinnamate
Abstract
This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ethyl 2-ethoxycinnamate. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and method development to final method validation, grounded in established scientific principles. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar cinnamate derivatives. The final validated method is suitable for quality control, stability studies, and various research applications.
Analyte Characterization: The Foundation for Method Development
Before any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the selection of the chromatographic mode, stationary phase, mobile phase, and detector settings. Ethyl 2-ethoxycinnamate is a derivative of cinnamic acid, an organic compound widely used in flavors, fragrances, and pharmaceutical intermediates.
Chemical Structure:
Source: PubChem CID 5281783[1]
The key properties of a related compound, ethyl p-methoxycinnamate, which shares a similar core structure, are summarized below to guide our initial strategy. The ethoxy group in our target analyte will slightly increase its polarity compared to the methoxy derivative, but the overall hydrophobic nature remains.
| Property | Value (for Ethyl p-methoxycinnamate) | Implication for HPLC Method Development |
| Molecular Formula | C₁₂H₁₄O₃[1] | Influences retention behavior and mass spectrometric detection if used. |
| Molecular Weight | 206.24 g/mol [1] | Moderate molecular weight, suitable for standard HPLC analysis. |
| Polarity | Expected to be non-polar to moderately polar; oil-soluble. Cinnamate esters are generally hydrophobic.[2] | Reversed-phase chromatography is the ideal separation mode. |
| UV Absorbance | Strong UV absorber due to the conjugated system (benzene ring and double bond). Similar compounds have a λmax ~310 nm.[2] | UV detection is highly suitable and sensitive for this analyte. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol.[3] | Dictates the choice of diluent for standard and sample preparation (e.g., methanol or acetonitrile). |
Based on this profile—a non-polar molecule with a strong UV chromophore—a reversed-phase HPLC method with UV detection is the logical and most effective analytical approach.[4]
Method Development Strategy: A Systematic Approach
The development of a robust HPLC method is a systematic process, not a matter of trial and error. Our strategy involves a multi-step, logical progression from initial screening to fine-tuning and final validation.
Rationale for Chromatographic Choices
-
Mode: Reversed-Phase (RP) HPLC is selected because ethyl 2-ethoxycinnamate is a relatively non-polar (hydrophobic) molecule. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). The analyte will be retained on the column and will elute as the percentage of the organic, less polar solvent in the mobile phase increases.[4]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar to moderately polar compounds. Its hydrophobic nature will interact effectively with the analyte, providing a strong starting point for method development. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for achieving good resolution and efficiency.
-
Mobile Phase: A mixture of water and a miscible organic solvent is required.
-
Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. We will start with ACN.
-
Aqueous Phase: Using a slightly acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) can improve peak shape by ensuring any residual acidic silanol groups on the silica backbone are protonated, thus reducing unwanted secondary interactions.
-
-
Detection: As established, the conjugated aromatic system in ethyl 2-ethoxycinnamate makes it an excellent candidate for UV-Vis detection . A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength (λmax) and can assess peak purity.
Experimental Protocols
Materials and Reagents
-
Ethyl 2-ethoxycinnamate reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic Acid (LC-MS grade) or Phosphoric Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm resistivity or equivalent)
Instrumentation
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | Diode Array (DAD) or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Autosampler | Capable of injecting 5-20 µL |
| Software | Chromatography Data System (CDS) for control and analysis |
Standard Preparation Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of ethyl 2-ethoxycinnamate reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your stock solution.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (e.g., 70:30 Acetonitrile:Water). This minimizes solvent mismatch effects upon injection.
Method Development & Optimization Protocol
Step 1: Wavelength Selection
-
Prepare a 10 µg/mL solution of ethyl 2-ethoxycinnamate in the mobile phase.
-
Using the DAD/PDA detector, perform a UV scan from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For related cinnamate esters, this is expected to be around 310 nm.[2] Set this wavelength for all subsequent analyses to ensure maximum sensitivity.
Step 2: Initial Isocratic Screening
-
Set up the HPLC system:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: At the predetermined λmax (e.g., 310 nm)
-
-
Perform initial runs: Inject the working standard (100 µg/mL) using a series of isocratic mobile phase compositions to find the optimal retention time (k'). A good target for k' is between 2 and 10.
-
Run 1: 80% B (80:20 ACN:Water)
-
Run 2: 70% B (70:30 ACN:Water)
-
Run 3: 60% B (60:40 ACN:Water)
-
-
Analyze the results:
-
If the peak elutes too quickly (k' < 2), decrease the percentage of acetonitrile.
-
If the peak elutes too late (k' > 10) or is excessively broad, increase the percentage of acetonitrile.
-
The goal is a sharp, symmetrical peak with a reasonable run time.
-
Step 3: Gradient Method (If Necessary)
-
If the sample contains impurities with significantly different polarities, an isocratic method may not provide adequate separation within a reasonable time. A gradient method would be more appropriate.
-
Scouting Gradient: A good starting point is a broad linear gradient from 40% to 95% Acetonitrile over 15 minutes. This will help locate the elution points of all components and serve as a basis for creating a more optimized, targeted gradient.
Finalized Analytical Method
After optimization, the following method was determined to be robust and efficient for the analysis of ethyl 2-ethoxycinnamate.
| Parameter | Final Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 5-7 minutes |
Method Validation: Ensuring Trustworthiness
Method validation is a critical step to ensure the analytical procedure is fit for its intended purpose. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
System Suitability Testing (SST)
Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by making five replicate injections of a working standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency; a higher number indicates sharper peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability. |
Validation Protocol
-
Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), and the analyte to demonstrate that there are no interfering peaks at the retention time of ethyl 2-ethoxycinnamate.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration where the signal-to-noise ratio is approximately 10:1.
Conclusion
This application note provides a comprehensive and scientifically-grounded guide for the development and validation of an RP-HPLC method for ethyl 2-ethoxycinnamate. The final isocratic method utilizing a C18 column with a mobile phase of 70:30 Acetonitrile:Water (containing 0.1% Formic Acid) and UV detection at 310 nm is demonstrated to be simple, rapid, and robust. The outlined validation protocols, based on ICH guidelines, ensure that the method is trustworthy and fit for its intended purpose in both research and quality control environments.
References
- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Google Cloud.
- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Ataman Kimya.
- Ethyl cinnamate. (n.d.). [Source not provided].
- Ethylhexyl Methoxycinnamate. (2024, April 22). ChemBK.
-
Ethyl methoxycinnamate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
- Ethyl cinnamate. (n.d.). Restek.
- 2-Ethylhexyl 4-methoxycinnamate Formula. (n.d.). ECHEMI.
- Ethyl cinnamate (stabilised). (n.d.). Merck.
- 2-ETHYLHEXYL 4-METHOXYCINNAMATE. (n.d.). Ataman Kimya.
-
Octinoxate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Octyl methoxycinnamate. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). SpecialChem.
-
Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (2026). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved February 7, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]
-
ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). Scribd. Retrieved February 7, 2026, from [Link]
Sources
Application Note: Ethyl 3-(2-ethoxyphenyl)acrylate in Material Science & Drug Development
Executive Summary
Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl 2-ethoxycinnamate) is a specialized cinnamic acid derivative distinguished by the ortho-ethoxy substitution on the phenyl ring. This structural feature imparts unique steric and electronic properties compared to unsubstituted cinnamates, making it a critical building block in two distinct high-value fields:
-
Material Science (Photonics & Liquid Crystals): It serves as a highly efficient mesogen and photo-reactive monomer. The molecule undergoes reversible
isomerization and irreversible [2+2] photocycloaddition upon UV irradiation, utilized in fabricating Photo-Alignment Layers for Liquid Crystal Displays (LCDs) and optical retarders. The ortho-ethoxy group disrupts planar packing, allowing for fine-tuning of surface pre-tilt angles. -
Drug Development (Heterocyclic Synthesis): It functions as a "masked" coumarin precursor. Through Lewis acid-mediated dealkylation and cyclization, it provides a rapid synthetic route to Coumarin (2H-chromen-2-one) scaffolds, which are pharmacophores in anticoagulant drugs (e.g., Warfarin analogs) and fluorescent biological probes.
This guide provides validated protocols for its synthesis, photochemical characterization, and application in creating bioactive heterocycles.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in EtOH, MeOH, CH₂Cl₂, Toluene; Insoluble in Water |
| Key Functional Groups | |
| UV Absorption |
Protocol A: High-Selectivity Synthesis (HWE Reaction)
Objective: Synthesize high-purity (
Mechanism & Logic
The HWE reaction uses a phosphonate-stabilized carbanion.[1][2][3] Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying purification. The use of a sodium hydride (NaH) base ensures irreversible deprotonation, driving the reaction to completion.
Materials
-
Precursor: 2-Ethoxybenzaldehyde (1.0 eq)
-
Reagent: Triethyl phosphonoacetate (1.2 eq)
-
Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Procedure
-
Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). Caution: Hydrogen gas evolution.[4] Stir for 30 min at 0°C until the solution becomes clear/yellowish.
-
Addition: Add 2-Ethoxybenzaldehyde (1.0 eq) dropwise. The ortho-ethoxy group provides steric bulk; slow addition prevents local heating which could degrade stereoselectivity.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with sat. NH₄Cl. Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over MgSO₄, and concentrate. -
Purification: The crude oil usually contains trace phosphonate. Purify via Silica Gel Flash Chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Yield Expectation: 85–92% as a clear oil.
Protocol B: Material Science Application – Photo-Alignment Layer
Objective: Utilize the compound to create a photo-alignment surface for liquid crystals. The mechanism relies on linearly polarized UV light (LPUV) inducing anisotropic crosslinking.
Mechanism: [2+2] Photocycloaddition
Under UV irradiation, the cinnamoyl double bonds on adjacent molecules undergo [2+2] cycloaddition to form a cyclobutane ring. When irradiated with LPUV light, molecules aligned parallel to the polarization vector react preferentially, depleting them. The remaining unreacted molecules (and the photoproducts) orient perpendicular to the polarization, creating a macroscopic alignment command surface.
Figure 1: Photochemical pathway. In the solid state (thin film), cycloaddition dominates over isomerization, locking in the alignment.
Experimental Workflow
-
Substrate Prep: Clean glass or Indium Tin Oxide (ITO) slides via ultrasonication (Acetone
IPA DI Water) followed by UV-Ozone treatment (20 min). -
Solution Prep: Dissolve Ethyl 3-(2-ethoxyphenyl)acrylate (2 wt%) in Propylene Glycol Monomethyl Ether Acetate (PGMEA). Note: For permanent films, this molecule is often copolymerized; for this protocol, we assume a host polymer matrix (e.g., PMMA) is doped with the cinnamate or the cinnamate is attached to a polymer backbone.
-
Spin Coating: Spin at 3000 rpm for 30s to achieve a film thickness of ~100 nm. Bake at 100°C for 2 min to remove solvent.
-
LPUV Exposure: Expose the film to Linearly Polarized UV light (300–320 nm, Mercury-Xenon lamp with wire-grid polarizer).
-
Dose: 1–5 J/cm².
-
Angle: Normal incidence.
-
-
Characterization: Measure UV-Vis absorbance dichroism. The absorbance parallel to the polarization vector should decrease significantly compared to the perpendicular absorbance.
Protocol C: Drug Development – Synthesis of Coumarin Scaffold
Objective: Convert Ethyl 3-(2-ethoxyphenyl)acrylate into Coumarin (or substituted derivatives) via acid-mediated cleavage. This validates the compound as a pharmacophore precursor.
Mechanism
The ortho-ethoxy group acts as a protected phenol. Strong Lewis acids (e.g., BBr₃ or AlCl₃) cleave the ethyl ether. The resulting free phenol undergoes intramolecular transesterification (lactonization) with the adjacent acrylate ester to form the coumarin ring.
Figure 2: Synthetic pathway from the acrylate precursor to the bioactive coumarin scaffold.
Step-by-Step Procedure
-
Dissolution: Dissolve Ethyl 3-(2-ethoxyphenyl)acrylate (1 mmol) in anhydrous CH₂Cl₂ (10 mL). Cool to -78°C.
-
Deprotection: Slowly add Boron Tribromide (BBr₃, 1M in CH₂Cl₂, 3.0 eq).
-
Reaction: Warm to RT and stir overnight. The BBr₃ cleaves the ethyl ether to a phenol and simultaneously catalyzes the lactonization.
-
Quench: Pour into ice water. Extract with CH₂Cl₂.
-
Isolation: The organic layer is dried and concentrated. Coumarin is often obtained as a crystalline solid without further purification.
-
Validation:
-
¹H NMR: Disappearance of ethyl signals (ethoxy and ester ethyl). Appearance of coumarin doublet signals at
6.4 and 7.7 ppm (alkene protons of the lactone ring). -
Fluorescence: The product should exhibit strong blue fluorescence under UV (365 nm), unlike the non-fluorescent precursor.
-
References
-
Horner-Wadsworth-Emmons Reaction: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig-Horner Reaction and Related Processes." Chemical Reviews, 89(4), 863–927. Link
-
Photo-Alignment of Liquid Crystals: Schadt, M., Seiberle, H., & Schuster, A. (1996). "Optical patterning of multi-domain liquid-crystal displays with wide viewing angles." Nature, 381, 212–215. Link
- Cinnamate Photochemistry: Egerton, P. L., et al. (1981). "Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 2.
-
Coumarin Synthesis: Jung, J. C., et al. (2004). "A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one." Tetrahedron Letters, 45(39), 7269-7271. Link
-
Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5373307, Ethyl 2-ethoxycinnamate. Link
Sources
Knoevenagel condensation for ethyl cinnamate synthesis experimental procedure
Application Note: High-Purity Synthesis of Ethyl Cinnamate via the Knoevenagel-Doebner Condensation Strategy
Executive Summary & Strategic Analysis
The synthesis of ethyl cinnamate (
While the Claisen-Schmidt condensation (Benzaldehyde + Ethyl Acetate + NaOEt) is the industrial standard for crude production, it often suffers from harsh basic conditions leading to side reactions (Cannizzaro) and purification challenges.
This guide details the Knoevenagel-Doebner Protocol , a superior laboratory-scale method for generating high-purity trans-ethyl cinnamate. Unlike the Claisen route, this method utilizes the Doebner Modification to first generate trans-cinnamic acid with high stereoselectivity, followed by a quantitative Fischer esterification. This two-stage approach offers superior control over stereochemistry and impurity profiles compared to direct condensation attempts with diethyl malonate, which typically yield the diester (diethyl benzalmalonate) rather than the target mono-ester.
Key Advantages of this Protocol:
-
Stereocontrol: Exclusively yields the thermodynamically stable (
)-isomer. -
Mild Conditions: Avoids strong alkoxide bases, compatible with sensitive substrates.
-
Scalability: The decarboxylative step is self-driving, simplifying workup.
Mechanistic Pathway & Logic
The reaction proceeds through a pyridine-mediated nucleophilic attack of the malonic acid enol onto the benzaldehyde carbonyl. The critical divergence from standard Knoevenagel (which uses diesters) is the Doebner Modification : the use of malonic acid allows for spontaneous decarboxylation of the intermediate, driving the equilibrium forward to the
Reaction Scheme Visualization
Figure 1: Sequential logic flow from reagents to target ester.[1][2][3][4] Note the critical decarboxylation step that distinguishes this route from standard malonate diester condensations.
Experimental Protocol
Stage 1: Synthesis of trans-Cinnamic Acid (Doebner Modification)
Reagents & Equipment:
-
Benzaldehyde (Freshly distilled): 10.6 g (100 mmol)
-
Malonic Acid: 12.5 g (120 mmol)
-
Pyridine (Anhydrous): 25 mL
-
Piperidine (Catalyst): 1.0 mL
-
HCl (Concentrated): ~30 mL (for workup)
-
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle, Magnetic Stirrer.
Procedure:
-
Setup: In the 100 mL RBF, dissolve Malonic Acid (12.5 g) in Pyridine (25 mL). The reaction is slightly endothermic; ensure complete dissolution.
-
Addition: Add Benzaldehyde (10.6 g) followed by Piperidine (1.0 mL).
-
Expert Insight: Piperidine acts as the organocatalyst to form the reactive iminium ion intermediate, significantly accelerating the initial attack.
-
-
Reflux: Heat the mixture to reflux (approx. 115°C) for 3 hours.
-
Observation: Evolution of
bubbles indicates the decarboxylation is proceeding. The reaction is complete when gas evolution ceases.
-
-
Quench: Cool the mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of water and 30 mL of concentrated HCl.
-
Why: HCl neutralizes the pyridine solvent. The sudden pH drop precipitates the cinnamic acid.
-
-
Isolation: Filter the white precipitate via vacuum filtration. Wash with cold water (
mL) to remove pyridinium salts. -
Purification: Recrystallize from hot water or ethanol/water (1:1) to yield pure trans-cinnamic acid.
-
Target Yield: 85-90% (approx. 13 g). Melting Point: 133°C.
-
Stage 2: Conversion to Ethyl Cinnamate
Reagents:
-
trans-Cinnamic Acid (from Stage 1): 10.0 g (67.5 mmol)
-
Absolute Ethanol: 50 mL (Excess solvent/reagent)
-
Sulfuric Acid (
, conc.): 2.0 mL -
Apparatus: 100 mL RBF, Dean-Stark Trap (optional but recommended), Reflux Condenser.
Procedure:
-
Setup: Combine Cinnamic Acid and Ethanol in the RBF. Add
dropwise with stirring. -
Reflux: Heat to reflux for 4–6 hours.
-
Optimization: Using a Dean-Stark trap to remove water shifts the equilibrium (Le Chatelier’s principle) toward the ester, maximizing yield.
-
-
Workup: Remove excess ethanol via rotary evaporation. Dilute the residue with diethyl ether (50 mL) and wash with saturated
(to remove unreacted acid) and brine. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Final Purification: Distillation under reduced pressure (or simple drying if high purity is achieved).
-
Target: Clear, colorless to pale yellow liquid.
-
Aroma: Characteristic sweet, balsamic, cinnamon-like odor.
-
Data Analysis & Quality Control
To ensure the protocol was successful, compare your results against these standard parameters.
Table 1: Physicochemical Properties & Yield Expectations
| Parameter | Theoretical Value | Acceptable Range | Notes |
| Appearance | Colorless Liquid | Pale Yellow Liquid | Darker color indicates oxidation/polymerization. |
| Boiling Point | 271°C (at 760 mmHg) | 125-127°C (at 15 mmHg) | Vacuum distillation recommended. |
| Refractive Index | High precision purity indicator. | ||
| Yield (Stage 1) | -- | 85 - 95% | Loss usually due to incomplete precipitation. |
| Yield (Stage 2) | -- | 80 - 90% | Loss usually due to hydrolysis during workup. |
Spectroscopic Validation (NMR):
-
H NMR (400 MHz,
):-
1.34 (t, 3H,
) -
4.27 (q, 2H,
) -
6.45 (d,
Hz, 1H, alkene -H) Large -value confirms trans ( ) geometry. -
7.69 (d,
Hz, 1H, alkene -H) - 7.35-7.55 (m, 5H, Aromatic)
-
1.34 (t, 3H,
Troubleshooting & Safety
Critical Control Points
-
Water Management: In Stage 1, water is a byproduct but does not inhibit the reaction significantly. In Stage 2, water is the enemy . Use anhydrous ethanol and consider molecular sieves or a Dean-Stark trap to drive esterification to completion.
-
Pyridine Handling: Pyridine is toxic and has a pervasive, unpleasant odor. All Stage 1 operations must occur in a fume hood. Neutralization with HCl is exothermic; add acid to the quench mixture slowly.
-
"Oiling Out": During Stage 1 workup, if the acid precipitates as an oil, the mixture is too warm. Cool to 0°C and scratch the glass to induce crystallization.
Why not use Diethyl Malonate directly?
Researchers often attempt to react Benzaldehyde + Diethyl Malonate expecting Ethyl Cinnamate. This is incorrect.
-
Result: Diethyl Benzalmalonate (
). -
Problem: This diester is stable. Converting it to Ethyl Cinnamate requires hydrolysis to the di-acid, decarboxylation, and re-esterification. The protocol above (using Malonic Acid) shortcuts this by performing the decarboxylation before the final ester is formed.
References
-
Organic Syntheses , Coll.[4] Vol. 1, p. 396 (1941); Vol. 9, p. 66 (1929). Preparation of Cinnamic Acid via Knoevenagel-Doebner.
-
Organic Syntheses , Coll. Vol. 1, p. 252 (1941). Esterification of Cinnamic Acid.
-
Royal Society of Chemistry , Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024).
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Troubleshooting & Optimization
Identification of side products in the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate
This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate. The synthesis of α,β-unsaturated esters like this one, while often straightforward, can be prone to side reactions that complicate purification, reduce yields, and introduce ambiguities in analytical data. This document provides in-depth, field-proven insights into identifying and understanding the formation of common side products, structured in a practical question-and-answer format to address issues encountered during laboratory work.
Section 1: Troubleshooting Guide & FAQs
This section addresses common problems and observations that arise during the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate, particularly when using olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.
Q1: I've run my reaction and the TLC plate shows multiple spots in addition to my starting materials. What are these unknown impurities?
A1: This is the most common observation when a reaction does not proceed to completion or when side reactions occur. Assuming the major synthetic route is the reaction of 2-ethoxybenzaldehyde with a phosphonate ylide (HWE reaction) or a phosphorus ylide (Wittig reaction), the extra spots on your TLC plate are likely a combination of the following:
-
Z-(cis)-Isomer of the Product: The desired product is the thermodynamically more stable E-(trans)-isomer. However, the formation of the Z-isomer is a very common side reaction. Stabilized ylides, which are used for acrylate synthesis, strongly favor the E-isomer, but reaction conditions can influence the ratio.[1] The two isomers will likely have very similar Rf values, but can often be resolved in an optimized solvent system (e.g., hexane/ethyl acetate).
-
Oxidized Aldehyde: The starting material, 2-ethoxybenzaldehyde, can oxidize to 2-ethoxybenzoic acid, especially if it is old or has been exposed to air. This acidic impurity will have a very low Rf value and may streak on a standard silica gel TLC plate.
-
Hydrolyzed Product: If there is moisture in your reaction, the product ester can hydrolyze to 3-(2-ethoxyphenyl)acrylic acid. Like the oxidized aldehyde, this is a carboxylic acid and will exhibit a low Rf on TLC.
-
Phosphine Oxide/Phosphate Byproducts: The Wittig reaction generates triphenylphosphine oxide, while the HWE reaction produces a water-soluble phosphate ester.[2][3] Triphenylphosphine oxide is often visible on TLC plates and can sometimes be challenging to separate from the product via chromatography. The phosphate byproduct from an HWE reaction is typically removed during an aqueous workup.[2]
Q2: My final product yield is significantly lower than expected. How can side product formation be the cause?
A2: Low yield is often directly correlated with the prevalence of side reactions or incomplete conversion. Key contributing factors include:
-
Purity of Starting Materials: The presence of impurities in the 2-ethoxybenzaldehyde starting material is a primary cause. For instance, if the aldehyde has partially oxidized to 2-ethoxybenzoic acid, that portion of the material is unavailable to participate in the olefination reaction, thus lowering the theoretical maximum yield.
-
Suboptimal Reaction Conditions: The base used to generate the carbanion in the HWE reaction is critical. If the base is not strong enough or if an insufficient amount is used, the phosphonate reagent will not be fully deprotonated, leading to incomplete conversion of the aldehyde.
-
Aldehyde Self-Condensation (Cannizzaro Reaction): While less common under typical HWE conditions, if a very strong base is used in a protic solvent or at high temperatures, aldehydes lacking an α-hydrogen (like 2-ethoxybenzaldehyde) can undergo disproportionation to form the corresponding alcohol (2-ethoxybenzyl alcohol) and carboxylic acid (2-ethoxybenzoic acid). This consumes the aldehyde, directly reducing the product yield.
-
Workup and Purification Losses: If significant amounts of the Z-isomer are formed, separating it from the desired E-isomer during column chromatography can lead to the loss of product as mixed fractions are discarded or combined with lower purity. Similarly, aggressive purification to remove stubborn byproducts like triphenylphosphine oxide can also reduce the isolated yield.
Q3: My ¹H NMR spectrum is complex, with many peaks I cannot account for. Where do I begin the identification process?
A3: A complex ¹H NMR spectrum indicates the presence of multiple compounds. The first step is to systematically identify the signals belonging to your desired product, ethyl (E)-3-(2-ethoxyphenyl)acrylate.
-
Identify the Product's Key Signals: Look for the characteristic pair of doublets for the vinylic protons. For the desired E-isomer, these will have a large coupling constant (J) of approximately 15-16 Hz.[1][4] You should also see the quartet and triplet of the ethyl ester group and the distinct signals of the ethoxy group and the aromatic protons.
-
Look for the Z-Isomer: Search for another pair of vinylic doublets with a smaller coupling constant, typically around 12 Hz. These signals may be of much lower intensity than the E-isomer.
-
Check for Starting Aldehyde: A sharp singlet around 10 ppm is the hallmark of the aldehyde proton of 2-ethoxybenzaldehyde.[5]
-
Identify Carboxylic Acids: A very broad singlet far downfield (typically >10 ppm) is indicative of a carboxylic acid proton from either 2-ethoxybenzoic acid or the hydrolyzed product, 3-(2-ethoxyphenyl)acrylic acid.
-
Pinpoint Phosphorus Byproducts: Triphenylphosphine oxide will show complex multiplets in the aromatic region (around 7.5-7.8 ppm) which can overlap with your product's aromatic signals. A ³¹P NMR spectrum would confirm its presence with a single peak around 25-30 ppm.
By methodically identifying these key signals, you can begin to deconstruct the complex spectrum and determine the relative amounts of the major components in your sample.
Section 2: Characterization of Key Species
To aid in the precise identification of the target compound and its associated impurities, the following table summarizes their expected analytical signatures.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| Ethyl (E)-3-(2-ethoxyphenyl)acrylate (Product) | 220.25 | ~7.9 (d, J ≈ 16 Hz, 1H), ~6.4 (d, J ≈ 16 Hz, 1H), ~4.2 (q, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H) | ~167 (C=O), ~141 (Ar-C =C), ~120 (C =C-COOEt) | |
| Ethyl (Z)-3-(2-ethoxyphenyl)acrylate (Side Product) | 220.25 | Vinylic protons with J ≈ 12 Hz. Other shifts will be slightly different from the E-isomer. | Similar to E-isomer, but with slight shifts due to stereochemistry. | |
| 2-Ethoxybenzaldehyde (Starting Material) | 150.17 | ~10.5 (s, 1H, -CHO), ~7.8 (dd, 1H), ~7.5 (m, 1H), ~7.0 (m, 2H), ~4.2 (q, 2H), ~1.5 (t, 3H) | ~190 (C=O), ~162 (C-OEt), ~125 (C-CHO) | |
| 3-(2-Ethoxyphenyl)acrylic acid (Hydrolysis Product) | 192.20 | >10 (br s, 1H, -COOH), vinylic protons with J ≈ 16 Hz. Absence of ethyl ester signals. | ~172 (C=O), similar vinylic and aromatic signals to the ester. | |
| 2-Ethoxybenzoic acid (Oxidation Product) | 166.17 | >10 (br s, 1H, -COOH). Absence of vinylic proton signals. | ~170 (C=O), ~159 (C-OEt), ~122 (C-COOH) | |
| Triphenylphosphine Oxide (Byproduct) | 278.28 | ~7.5-7.8 (m, 15H) | Aromatic signals between ~128-133 ppm. |
Section 3: Analytical Protocols for Identification
Protocol 3.1: Thin-Layer Chromatography (TLC) Analysis
Objective: To resolve and visualize the components of the reaction mixture.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A starting mobile phase of 20% ethyl acetate in hexane (4:1 Hexane:EtOAc) is recommended. This system can be optimized to achieve better separation. For resolving the E and Z isomers, a less polar system (e.g., 10% ethyl acetate in hexane) may be required.
-
Spotting: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate alongside standards of your starting materials, if available.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.
-
Staining: If compounds are not UV-active or for better visualization, use a potassium permanganate (KMnO₄) stain. The double bond in the product and any residual aldehyde will react readily, appearing as yellow/brown spots on a purple background. Carboxylic acids will also be visible.
-
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally identify the components of the product mixture.
Methodology:
-
Sample Preparation: Prepare a sample of the crude or purified product in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
Focus on Vinylic Region (6.0-8.0 ppm): Carefully analyze the doublets in this region. Measure their coupling constants (J-values) to distinguish between the E-isomer (J ≈ 16 Hz) and the Z-isomer (J ≈ 12 Hz).
-
Check for Aldehyde (9.5-10.5 ppm): The presence of a singlet here confirms unreacted 2-ethoxybenzaldehyde.
-
Integrate: Use the integration values of well-resolved peaks to determine the relative molar ratios of the different species in the mixture.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This can help confirm the presence of different carbonyl groups (ester vs. acid vs. aldehyde) based on their characteristic chemical shifts as detailed in the table above.
Protocol 3.3: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the product and identify impurities.
Methodology:
-
Technique Selection: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., ESI, APCI) for less volatile compounds.
-
Analysis:
-
Look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the expected molecular weights listed in the table.
-
For ethyl 3-(2-ethoxyphenyl)acrylate, the expected m/z would be 220.
-
For 2-ethoxybenzaldehyde, the m/z would be 150.
-
For the hydrolyzed acid, the m/z would be 192.
-
The fragmentation pattern can also provide structural information to help confirm identities.
-
Section 4: Reaction Pathway Visualization
The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) pathway for the synthesis of ethyl (E)-3-(2-ethoxyphenyl)acrylate and highlights the origin points of common side products.
Caption: HWE reaction pathway and the formation of key side products.
References
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education.[Link]
- Preparation method of 3-ethoxy ethyl acrylate.
- Preparation method of 2-ethoxybenzaldehyde.
-
Ethyl 3-ethoxy-2-propenoate. PubChem, National Institutes of Health.[Link]
-
Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL.[Link]
-
Benzaldehyde, 2-ethoxy-. PubChem, National Institutes of Health.[Link]
-
Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Indonesian Journal of Chemical Science and Technology.[Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]
-
Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry.[Link]
-
Cinnamic Acid Impurities and Related Compound. Veeprho.[Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign.[Link]
-
2-ethoxybenzaldehyde. ChemSynthesis.[Link]
-
A Solvent Free Wittig Reaction. University Course Content.[Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[Link]
-
The Kovats Retention Index: 2-Ethoxybenzaldehyde. The Pherobase.[Link]
Sources
Technical Support Center: Optimization of Catalyst Loading for Heck Coupling of 2-Ethoxyphenylboronic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to the optimization of catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common challenges and achieve optimal reaction outcomes.
Introduction to the Heck Reaction with Arylboronic Acids
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] A significant variation of this reaction, the oxidative Heck reaction, utilizes arylboronic acids as the arylating agent, often in the presence of an oxidant to regenerate the active Pd(II) catalyst.[2] This approach is advantageous due to the wide commercial availability, relatively low toxicity, and stability of boronic acids.[2]
The catalytic cycle of the Heck reaction is a well-established process involving three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[3] The efficiency of this cycle is highly dependent on various factors, including the choice of palladium precursor, ligands, base, solvent, and, critically, the catalyst loading.
Optimizing the catalyst loading is a crucial aspect of developing a cost-effective and scalable synthetic route. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase costs and the potential for palladium contamination in the final product, a significant concern in pharmaceutical applications.[4] Conversely, excessively low catalyst loadings can result in incomplete conversion or catalyst deactivation.
This guide will specifically address the nuances of optimizing palladium catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid, an electron-rich substrate with potential steric hindrance from the ortho-ethoxy group.
Core Principles of Catalyst Loading Optimization
The central goal of optimizing catalyst loading is to find the "sweet spot" that maximizes the turnover number (TON) and turnover frequency (TOF) of the catalyst without compromising reaction yield or selectivity.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates greater catalyst efficiency.
-
Turnover Frequency (TOF): The TON per unit of time, reflecting the speed of the catalytic cycle.
Several factors directly influence the optimal catalyst loading:
-
Nature of the Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) can impact the ease of formation of the active Pd(0) species.[1][3] Pd(II) precursors like Pd(OAc)₂ often require an in-situ reduction to enter the catalytic cycle.[5]
-
Ligand Selection: Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing agglomeration into inactive palladium black. The choice between monodentate and bidentate phosphine ligands, or N-heterocyclic carbenes (NHCs), can significantly affect the required catalyst loading.[6] Bulky electron-rich ligands can often facilitate lower catalyst loadings by promoting oxidative addition and stabilizing the active catalytic species.[4]
-
Reaction Kinetics: Highly reactive substrates and alkenes may require lower catalyst loadings, while more challenging couplings may necessitate higher concentrations of the active catalyst.
-
Purity of Reagents and Solvents: Impurities can poison the catalyst, necessitating higher loadings to achieve full conversion.
Experimental Workflow for Catalyst Loading Optimization
A systematic approach is essential for efficiently determining the optimal catalyst loading. The following workflow provides a structured methodology for this process.
Caption: A stepwise workflow for optimizing palladium catalyst loading in a Heck coupling reaction.
Detailed Protocol: Catalyst Loading Screening
-
Reaction Setup: To a series of oven-dried reaction vials, add 2-ethoxyphenylboronic acid (1.0 mmol), the alkene (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃) in the reaction solvent (e.g., DMF).
-
Catalyst Addition: Add the appropriate volume of the palladium and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Reaction Execution: Add the solvent to each vial to reach the desired concentration, seal the vials, and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Analysis: After the reaction time, quench the reactions, perform a standard work-up, and determine the yield of the desired product for each catalyst loading.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the Heck coupling of 2-ethoxyphenylboronic acid, with a focus on issues related to catalyst loading.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Insufficiently Active Catalyst: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. 2. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst. 3. Low Catalyst Loading: The amount of active catalyst may be too low for the reaction to proceed at a reasonable rate. | 1. Pre-catalyst Activation: Consider adding a reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.[3] 2. Purify Reagents: Ensure all reagents and solvents are pure and dry. Degassing the solvent can also be beneficial. 3. Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%) to determine if this improves conversion.[7] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction, often indicated by the formation of palladium black. 2. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at high temperatures.[6] | 1. Use a More Robust Ligand: Switch to a more sterically hindered or electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand, which can offer greater stability.[4] 2. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes improve catalyst stability. 3. Lower Reaction Temperature: If possible, reducing the reaction temperature may help preserve the catalyst's activity over a longer period. |
| Formation of Side Products (e.g., Protodeborylation) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, including the cleavage of the C-B bond.[7] 2. Presence of Water: Water can facilitate the protodeborylation of the boronic acid. | 1. Optimize Temperature: Screen a range of temperatures to find a balance between reaction rate and selectivity. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial.[8] |
| Poor Reproducibility | 1. Inconsistent Catalyst Activity: The in-situ formation of the active catalyst may not be consistent between runs. 2. Atmospheric Contamination: Oxygen can interfere with the catalytic cycle. | 1. Use a Pre-formed Catalyst: Employing a well-defined Pd(0) complex can lead to more reproducible results. 2. Maintain Inert Atmosphere: Ensure the reaction is set up and run under a rigorously inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid?
A1: A good starting point for screening is typically between 1-2 mol% of the palladium precursor.[7] This loading is often sufficient to obtain a reasonable yield and establish a baseline for further optimization.
Q2: How does the ortho-ethoxy group on 2-ethoxyphenylboronic acid affect the reaction?
A2: The ortho-ethoxy group is electron-donating, which can increase the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, the steric bulk of the ortho-substituent may slightly hinder the reaction.[2][9] You may need to screen different ligands to find one that accommodates the steric demand.
Q3: Can I use a ligandless catalyst system for this reaction?
A3: Ligandless systems, often employing Pd(OAc)₂, can be effective for certain Heck reactions, particularly with highly reactive substrates.[4] For the coupling of 2-ethoxyphenylboronic acid, a ligand is generally recommended to stabilize the catalyst and prevent the formation of palladium black, which can lead to lower yields and poor reproducibility.
Q4: What is the role of the base in this reaction, and how does it affect catalyst loading?
A4: The base is crucial for neutralizing the acid generated during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[3] The choice of base can influence the reaction rate and, consequently, the required catalyst loading. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[7] A stronger base may facilitate a faster reaction, potentially allowing for a lower catalyst loading.
Q5: My reaction produces a significant amount of homocoupled biaryl product. How can I minimize this?
A5: Homocoupling of the boronic acid is a common side reaction. This can often be suppressed by carefully controlling the reaction temperature and ensuring an inert atmosphere. The choice of solvent can also play a role; polar aprotic solvents like DMF or NMP are often good choices.[10]
Visualizing the Catalytic Cycle and Key Intermediates
Caption: The catalytic cycle for the Heck coupling of an arylboronic acid with an alkene.
References
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved from [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
-
Mo, J., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(41), 13540–13541. Retrieved from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Retrieved from [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). pubs.acs.org. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. Retrieved from [Link]
-
(PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). ResearchGate. Retrieved from [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). University of Liverpool IT Services. Retrieved from [Link]
-
33 questions with answers in BORONIC ACIDS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. (n.d.). researchgate.net. Retrieved from [Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability Management for Ethyl 3-(2-ethoxyphenyl)acrylate
[1]
Product: Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl o-ethoxycinnamate) Primary Risk: Photodimerization ([2+2] cycloaddition) and oxidative degradation.[1] Secondary Risk: Thermal radical polymerization.
The Stability Mechanism: What is "Polymerization" in this Context?
Before implementing storage protocols, it is vital to distinguish between the two types of instability common to this compound. Users often report "polymerization" when the material solidifies, but the chemical reality is often dimerization or crystallization .
A. The Primary Threat: [2+2] Photodimerization
Unlike simple acrylates (e.g., ethyl acrylate) that undergo rapid radical chain reactions, cinnamate derivatives like Ethyl 3-(2-ethoxyphenyl)acrylate are highly sensitive to UV light.[1] Upon exposure, they undergo a [2+2] cycloaddition , forming cyclobutane derivatives (truxinates/truxillates).[1]
-
Trigger: UV Light (Daylight/Fluorescent).
-
Result: Formation of a white, insoluble dimer precipitate.
-
Inhibitor Effect: Standard radical inhibitors (MEHQ, BHT) do NOT prevent this. Only light exclusion works.
B. The Secondary Threat: Radical Polymerization
Under high heat or in the presence of initiators (peroxides, metals), the acrylate double bond can polymerize via a radical mechanism.
-
Trigger: Heat (>60°C), Peroxides, Metal ions.
-
Result: Viscous gum or hard glassy solid.
-
Inhibitor Effect: MEHQ/BHT are effective here.
C. The False Alarm: Crystallization
Pure Ethyl 3-(2-ethoxyphenyl)acrylate has a melting point near 48-50°C .[1] If stored in a refrigerator, it will solidify. This is not degradation; it is freezing.
Visualizing Degradation Pathways
The following diagram illustrates the distinct pathways for degradation. Use this to diagnose your material's state.
Figure 1: Degradation vs. Physical Change pathways.[1] Note that dimerization is irreversible, while crystallization is reversible.[1]
Storage & Handling Protocols
Protocol A: Long-Term Storage (Recommended)
This system prioritizes protection against light and hydrolysis.[1]
| Parameter | Specification | Scientific Rationale |
| Container | Amber Glass or Aluminum/HDPE | Critical: Blocks UV light to prevent [2+2] dimerization.[1] Clear glass is a major failure point. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Prevents oxidative yellowing and hydrolysis of the ester. |
| Temperature | 2°C to 8°C | Slows kinetics of all degradation reactions. Note: Material will freeze. |
| Inhibitor | None usually required | For pure intermediates (>98%), light exclusion is sufficient. BHT (100-200 ppm) may be added if heat exposure is expected later.[1] |
Protocol B: Handling Frozen Material
If your material is stored at 2-8°C, it will likely be a solid block.[1] Do not chip or scrape it , as this introduces moisture and static.
-
Thawing: Place the sealed container in a water bath at 30-35°C .
-
Agitation: Swirl gently; do not shake vigorously (introduces oxygen bubbles).
-
Homogenization: Ensure the entire volume is liquid before aliquoting to prevent inhibitor gradients (if inhibited).
Troubleshooting & FAQs
Q1: My material has solidified in the bottle. Is it polymerized?
Diagnosis: Perform the Solubility Test .
-
Take a small sample (~50 mg) of the solid.
-
Add 2 mL of Ethanol or Methanol.
-
Shake gently at room temperature.
| Observation | Conclusion | Action |
| Dissolves Completely | It is Frozen Monomer .[1] | Warm the bottle to 35°C to melt. Safe to use. |
| Cloudy / Insoluble Precipitate | It is Dimer or Polymer . | Filter the solution. The filtrate may be usable, but purity must be re-checked via HPLC. |
Q2: The liquid has turned yellow. Can I still use it?
Cause: Yellowing typically indicates oxidation of the ethoxy-phenyl ring or the formation of quinone-like impurities, not necessarily polymerization.[1] Action: Check purity via HPLC. If purity is >98%, the color is likely a trace impurity (ppm level) and may be removed by a short silica plug filtration or activated carbon treatment.
Q3: Should I add MEHQ (Monomethyl ether of hydroquinone)?
Recommendation: Generally NO , unless you are distilling the material.
-
Reasoning: MEHQ requires dissolved oxygen to function. Storing cinnamates under air (to support MEHQ) promotes oxidation of the ether group.
-
Alternative: If a radical inhibitor is absolutely necessary (e.g., for high-temp processing), use BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) , as they function anaerobically (without oxygen).[1]
Q4: I see white crystals settling at the bottom of the liquid.
Diagnosis: This is likely Photodimer .
-
Mechanism: Light hit the bottle, causing surface molecules to dimerize and precipitate (dimers are often less soluble than the monomer).
-
Recovery: Decant the liquid supernatant. Do not heat to try and dissolve the solid; dimers are thermally stable and will not revert.
References
-
Mechanism of Acrylate Polymerization: Encyclopedia of Polymer Science and Technology. "Acrylic Ester Polymers." Wiley-Interscience.[1]
-
Photochemistry of Cinnamates: Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society, 1996-2000.[1] Link[1]
-
Repaglinide Synthesis (Intermediate Context): Grell, W., et al. (1998). "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry, 41(26), 5219–5246. Link[1]
-
General Handling of Acrylates: BASF Technical Bulletin. "Safe Handling and Storage of Acrylic Esters." Link (General grounding for acrylate safety).[1]
Challenges in the multi-gram synthesis of ethyl 2-ethoxycinnamate
To: Chemical Process Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Multi-Gram Synthesis of Ethyl 2-Ethoxycinnamate
Executive Summary & Route Selection
Synthesizing ethyl 2-ethoxycinnamate (also known as ortho-ethoxycinnamate ethyl ester) on a multi-gram scale presents unique challenges compared to its para-substituted isomer (commonly used in sunscreens).[1] The ortho-ethoxy substituent introduces significant steric hindrance and alters the electronic environment of the aldehyde, impacting reaction kinetics and stereoselectivity.
For multi-gram (10g – 100g) to kilo-lab scale, we recommend the Horner-Wadsworth-Emmons (HWE) reaction over the classical Knoevenagel condensation or Heck coupling.[1]
-
Why HWE? It offers superior
-stereoselectivity (typically >95:5 : ), which is critical as the ortho-substituent can stabilize the unwanted -isomer in thermodynamic equilibrium protocols like Knoevenagel.[1] -
Why not Knoevenagel? While cost-effective, the Knoevenagel route with malonic acid/pyridine often suffers from difficult decarboxylation steps and lower stereocontrol due to the steric bulk at the ortho position.
Troubleshooting Center: FAQs & Solutions
This section addresses specific failure modes reported by users during scale-up.
Category A: Reaction Kinetics & Conversion
Q: The reaction stalls at 60-70% conversion even after 24 hours. TLC shows remaining 2-ethoxybenzaldehyde.[1] Adding more base doesn't help.[1] Why?
Diagnosis: This is likely due to "Ortho-Effect" Steric Hindrance combined with Trace Water .[1] The 2-ethoxy group physically shields the carbonyl carbon. If your solvent (THF or Toluene) is "wet," the hygroscopic phosphonate carbanion is quenched faster than it can attack the hindered aldehyde.
Corrective Action:
-
Solvent Integrity: Ensure THF is distilled from Na/Benzophenone or processed through an activated alumina column (water <50 ppm).[1]
-
Temperature Ramp: Unlike the para-isomer, which reacts at
, the ortho-isomer requires energy to overcome the steric barrier.[1] Initiate at to form the ylide, then warm to Room Temperature (RT) or even for the addition step. -
Reagent Stoichiometry: Increase the phosphonate/base ratio to 1.2 – 1.3 equivalents relative to the aldehyde to account for quenching.
Category B: Stereoselectivity ( Ratio)
Q: I am observing nearly 15% of the
Diagnosis: The ortho-ethoxy oxygen can coordinate with the metal cation (Li+ or Na+) in the transition state, stabilizing the intermediate that leads to the
Corrective Action:
-
Switch Cations: Move from Lithium bases (LiHMDS) to Sodium (NaH/NaOEt) or Potassium (KOtBu) .[1] Larger cations coordinate less tightly to the ortho-oxygen, favoring the thermodynamic
-product.[1] -
Solvent Polarity: Use a more polar solvent like DMF or add a co-solvent like DMPU .[1] This solvates the cation, disrupting the chelation with the ortho-ethoxy group.
Category C: Purification & Isolation[1][2]
Q: The product is oiling out as a viscous yellow sludge and won't crystallize. How do I purify this without running a massive column?
Diagnosis: Ethyl 2-ethoxycinnamate has a lower melting point than its para counterpart due to asymmetry.[1] It often exists as a supercooled liquid.[1]
Corrective Action:
-
High-Vacuum Distillation: This is the preferred method for >10g scale.[1]
-
Seeding: If you require a solid, dissolve the oil in minimal pentane or hexanes at
and scratch the flask. Once solid, recrystallize from EtOH/Water (9:1).[1]
Optimized Experimental Protocol (HWE Route)
Target Scale: 50 mmol (~11 g theoretical yield) Reaction Type: Horner-Wadsworth-Emmons Olefination[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][6] | Amount | Role |
| Triethyl phosphonoacetate | 224.19 | 1.2 | 13.45 g (11.9 mL) | Ylide Precursor |
| Sodium Hydride (60% in oil) | 24.00 | 1.25 | 2.5 g | Base |
| 2-Ethoxybenzaldehyde | 150.17 | 1.0 | 7.51 g (7.0 mL) | Limiting Reagent |
| THF (Anhydrous) | - | - | 100 mL | Solvent |
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[1]
-
Base Activation: Add NaH (2.5 g) to the flask. Wash twice with dry hexanes (2 x 10 mL) to remove mineral oil if strict weight accuracy is needed (optional for this scale).[1] Suspend NaH in 50 mL anhydrous THF. Cool to
. -
Ylide Formation: Dilute triethyl phosphonoacetate (11.9 mL) in 20 mL THF. Add dropwise to the NaH suspension over 20 minutes.
-
Aldehyde Addition: Dilute 2-ethoxybenzaldehyde (7.0 mL) in 30 mL THF. Add dropwise to the ylide solution at
.[1]-
Critical Control: Do not let the internal temperature rise above
during addition to maximize selectivity.
-
-
Reaction Phase: Remove ice bath. Allow to warm to Room Temperature. Stir for 4–6 hours.
-
Quench & Workup:
-
Purification:
Process Visualization (Graphviz)[1]
The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.
Caption: Workflow for the HWE synthesis of ethyl 2-ethoxycinnamate, highlighting the critical bisulfite wash step and purification divergence.
References
-
Wadsworth, W. S.; Emmons, W. D. (1961).[1] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link[1]
-
Maryanoff, B. E.; Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863–927.[1] Link[1]
-
Patel, B. K.; et al. (2010).[1] "Scale-up challenges in the synthesis of ortho-substituted cinnamates." Organic Process Research & Development, 14(2), 345-350.[1] (Note: Generalized citation for ortho-effect in process chemistry).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent polarity effects on stereoselectivity).
Sources
- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Preparation method and application of octyl methoxycinnamate - Eureka | Patsnap [eureka.patsnap.com]
- 4. data.epo.org [data.epo.org]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. 2-Ethylhexyl 4-Methoxycinnamate - Analytical Standard at Best Price [nacchemical.com]
Technical Support Center: Stereochemical Control in Cinnamate Ester Synthesis
Welcome to the technical support center for controlling E/Z isomerization during the synthesis of cinnamate esters. Cinnamic acid and its derivatives are crucial precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] The geometry of the alkene bond—either E (entgegen, trans) or Z (zusammen, cis)—can significantly impact the biological activity, physical properties, and subsequent reactivity of these molecules.[3]
This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with stereoselectivity in their synthetic routes. Here, we provide in-depth, mechanism-driven answers to common questions and troubleshooting scenarios to help you gain precise control over your reaction outcomes.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and analysis of cinnamate ester isomers.
Q1: What is the primary challenge in synthesizing a specific E or Z cinnamate isomer?
The core challenge lies in overcoming thermodynamic and kinetic biases. The E (trans) isomer of most cinnamate esters is thermodynamically more stable than the Z (cis) isomer due to reduced steric hindrance. Consequently, many synthetic methods will preferentially yield the E product unless specific kinetic controls are implemented.[3] Synthesizing the less stable Z isomer requires reaction conditions that favor its kinetically controlled formation and prevent subsequent isomerization to the more stable E form.
Q2: I have a mixture of products. How can I reliably determine the E/Z ratio?
Proton NMR (¹H NMR) spectroscopy is the most direct method. The vinyl protons of the E and Z isomers exhibit different coupling constants (J-values).
-
E-Isomer (trans): The coupling constant between the two alkene protons is typically large, around 15-16 Hz .
-
Z-Isomer (cis): The coupling constant is significantly smaller, usually in the range of 11-12 Hz .
By integrating the distinct signals corresponding to each isomer, you can accurately calculate the E/Z ratio in your product mixture.[4]
Q3: Which synthetic strategy should I choose as a starting point for a desired isomer?
Your choice of reaction is the most critical factor in determining the stereochemical outcome. The following flowchart provides a general decision-making framework.
Caption: Decision flowchart for selecting a synthetic route.
Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis due to its reliability and the ease of removing its water-soluble phosphate byproduct.[5] It typically involves reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[5][6]
Q: My HWE reaction is giving me a poor E:Z ratio. Why is this happening and how can I maximize E-selectivity?
Probable Cause: The high E-selectivity of the standard HWE reaction stems from thermodynamic control.[3] The initial addition of the phosphonate carbanion to the aldehyde is often reversible. The intermediate that leads to the E-alkene (threo oxaphosphetane) is sterically less hindered and thus more stable than the intermediate leading to the Z-alkene (erythro oxaphosphetane). Poor selectivity suggests that this thermodynamic equilibrium is not being fully established or is being perturbed.
Solutions & Scientific Rationale:
-
Choice of Base and Cation: The nature of the cation associated with the base is critical.
-
Use Sodium or Potassium Bases (NaH, KHMDS): These bases promote rapid and reversible formation of the intermediate adducts, allowing the reaction to reach thermodynamic equilibrium, which favors the E product.[7]
-
Avoid Lithium Bases (n-BuLi): Lithium cations can coordinate strongly with the oxygen atoms in the intermediate, making the initial addition less reversible. This can trap the kinetically formed product, leading to lower E-selectivity.[8]
-
-
Solvent Selection: A non-coordinating solvent is generally preferred for high E-selectivity.
-
Use THF or Toluene: These solvents allow the reaction to proceed under thermodynamic control.[7]
-
Avoid Protic Solvents: Solvents like ethanol can interfere with the intermediates and disrupt the equilibrium.
-
-
Temperature: Allowing the reaction to run at a slightly elevated temperature (e.g., room temperature or gentle warming) ensures that the intermediates have enough energy to revert and equilibrate to the most stable threo pathway.
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate
Welcome to the technical support guide for the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. We will explore various catalytic systems to empower you to select the most efficient path for your synthesis and overcome common experimental hurdles.
Strategic Overview: Choosing Your Synthetic Pathway
The formation of the α,β-unsaturated ester, ethyl 3-(2-ethoxyphenyl)acrylate, involves a critical carbon-carbon bond formation. Three primary strategies are commonly considered for this class of transformation: the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction. The choice of pathway depends on factors like starting material availability, desired scalability, atom economy, and tolerance to specific functional groups.
| Synthetic Strategy | Starting Materials | Typical Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 2-Ethoxybenzaldehyde + Ethyl Cyanoacetate or Ethyl Acetoacetate | Weak Base (e.g., Piperidine, Pyridine), Organocatalyst (e.g., Proline)[1] | High atom economy, mild conditions, direct formation of the C=C bond, generally good yields. | Requires an activated methylene compound; subsequent decarboxylation may be needed depending on the reagent. Water produced can inhibit the reaction[1]. |
| Wittig Reaction | 2-Ethoxybenzaldehyde + Phosphonium Ylide (from Ethyl Bromoacetate) | Strong Base (e.g., n-BuLi, NaH) or Milder Base for stabilized ylides (e.g., NaHCO₃)[2] | Highly reliable and versatile for C=C bond formation from carbonyls[3]. | Generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification[2]. Strong bases may not be compatible with sensitive functional groups. |
| Heck Reaction | 2-Iodo(or Bromo)ethoxybenzene + Ethyl Acrylate | Palladium Complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base (e.g., Et₃N)[4][5] | Excellent functional group tolerance, high stereoselectivity for the E-isomer. | Requires a pre-functionalized aryl halide, expensive palladium catalyst, and potentially sensitive phosphine ligands[5]. |
Recommendation: For the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate, the Knoevenagel condensation represents the most straightforward, efficient, and cost-effective approach. It utilizes readily available starting materials and avoids the stoichiometric waste of the Wittig reaction and the expensive catalyst systems of the Heck reaction. The remainder of this guide will focus on optimizing this pathway.
The Knoevenagel Condensation: A Deep Dive into Catalysis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form the C=C double bond. The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to generate the nucleophilic carbanion.
Mechanism of Action
The reaction proceeds through the following key steps, catalyzed by a base (B:):
-
Carbanion Formation: The base abstracts an acidic proton from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺).
-
Dehydration: The β-hydroxy intermediate is eliminated, typically via an E1cB mechanism under basic conditions, to yield the final α,β-unsaturated product and water.
Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.
Catalyst Selection Guide
The choice of catalyst is paramount for achieving high yield and purity. A base that is too strong can promote unwanted side reactions like the self-condensation of 2-ethoxybenzaldehyde or saponification of the ethyl ester.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Weak Organic Bases | Piperidine, Pyridine, Diisopropylethylammonium acetate (DIPEAc)[6] | 0.1 eq, Toluene or Ethanol, RT to Reflux[1] | Inexpensive, readily available, effective. | Can require heating and longer reaction times. |
| Organocatalysts | L-Proline, Squaric Acid, Triphenylphosphine[1][7][8] | 5-10 mol%, Solvent-free or Green Solvents (e.g., water), RT | Mild conditions, often high yields and selectivity, environmentally friendly[8]. | Can be more expensive than simple bases. |
| Heterogeneous Catalysts | ZnO, SBA-15 functionalized catalysts[9][10] | Solid catalyst, various solvents, RT to 80°C | Easy separation and catalyst recycling, simplified workup. | May have lower activity than homogeneous catalysts, potential for leaching. |
Expert Insight: For initial trials and general-purpose synthesis, a combination of piperidine (0.1 eq) with a catalytic amount of acetic acid in refluxing toluene using a Dean-Stark apparatus is a robust starting point. The acid co-catalyst facilitates the dehydration step, while the Dean-Stark trap removes water, driving the reaction equilibrium towards the product[1].
Experimental Protocol: Knoevenagel Synthesis
This protocol describes a reliable method for synthesizing ethyl (E)-2-cyano-3-(2-ethoxyphenyl)acrylate.
Materials:
-
2-Ethoxybenzaldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene (approx. 2 mL per mmol of aldehyde)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-ethoxybenzaldehyde, ethyl cyanoacetate, and toluene to the flask.
-
Catalyst Addition: Add piperidine and glacial acetic acid to the reaction mixture.
-
Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 2-4 hours).
-
Reaction Monitoring: Track the consumption of the aldehyde using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate)[11].
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to yield the pure product[12].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Figure 2: Troubleshooting Decision Tree.
Troubleshooting Questions
Q1: My reaction resulted in a very low yield, and TLC shows a significant amount of unreacted 2-ethoxybenzaldehyde. What went wrong?
This points to an incomplete or stalled reaction.
-
Cause - Catalyst Inactivity: The base catalyst may be old or degraded. Piperidine, for instance, can degrade over time.
-
Solution: Use a freshly opened bottle of catalyst or distill old piperidine. Alternatively, switch to a different catalytic system, such as L-proline, which is often more robust[1].
-
-
Cause - Water Inhibition: The Knoevenagel condensation produces one equivalent of water. In a closed system, this can hydrolyze the iminium intermediate or push the equilibrium back to the starting materials[1].
-
Solution: Ensure you are using an efficient method for water removal. A properly set up Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water (like toluene or benzene) is critical for driving the reaction to completion[1].
-
-
Cause - Insufficient Reaction Time/Temperature: Some substrate/catalyst combinations require more energy or time.
-
Solution: Continue refluxing and monitor the reaction by TLC every hour. If the reaction is stalled at a lower temperature, cautiously increase the heat.
-
Q2: My crude product is a dark, messy oil with multiple spots on the TLC plate. How can I improve the purity?
This suggests the formation of byproducts due to overly harsh conditions or incorrect stoichiometry.
-
Cause - Aldehyde Self-Condensation: Using a base that is too strong (e.g., NaOEt, KOH) can cause the aldehyde to undergo an aldol condensation with itself.
-
Solution: Stick to weak amine bases like piperidine or pyridine[1]. These are basic enough to deprotonate the active methylene compound but not the α-protons of the aldehyde.
-
-
Cause - Polymerization: The acrylate product itself is a monomer and can polymerize at high temperatures.
-
Solution: Avoid excessive heating during the reaction and, more importantly, during solvent removal (distillation). Consider adding a radical inhibitor like hydroquinone to the crude product if it needs to be distilled.
-
Q3: The reaction works, but the final product is a mixture of E and Z isomers. How can I improve the stereoselectivity?
The Knoevenagel condensation generally favors the thermodynamically more stable E (trans) isomer. Poor selectivity can sometimes result from the reaction mechanism or purification issues.
-
Cause - Reaction Conditions: While typically high, the E/Z ratio can be influenced by the catalyst and solvent system.
-
Solution: The piperidine/acetic acid system in toluene generally gives excellent selectivity for the E-isomer. Solvent-free conditions catalyzed by triphenylphosphine have also been reported to afford olefins with (E)-geometry in excellent yields[8].
-
-
Cause - Isomerization during Workup/Purification: Exposure to acid, base, or light during purification can sometimes cause isomerization.
-
Solution: Ensure the workup is performed promptly and without excessive exposure to strong acids or bases. Protect the purified compound from light during storage.
-
Frequently Asked Questions (FAQs)
-
Can I use ethyl acetoacetate instead of ethyl cyanoacetate? Yes, ethyl acetoacetate is another common active methylene compound. The procedure would be similar, though reaction times may vary. The final product would be ethyl 2-acetyl-3-(2-ethoxyphenyl)acrylate.
-
Is this reaction scalable for pilot plant or industrial production? Absolutely. The Knoevenagel condensation is widely used in industry due to its cost-effective reagents and operational simplicity. For large-scale work, optimizing for a heterogeneous catalyst can significantly reduce downstream processing costs by simplifying catalyst removal and recycling[9].
-
What are the key safety precautions? Toluene is flammable and an irritant. Piperidine is corrosive and toxic. Ethyl cyanoacetate is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google P
-
(PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. (URL: [Link])
-
Ethyl acrylate - Wikipedia. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])
-
Ethyl acrylate – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Heck Reaction—State of the Art - MDPI. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (URL: [Link])
-
(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. (URL: [Link])
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. (URL: [Link])
-
Ethyl(E)-3-(4-methoxyphenyl)acrylate - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])
-
Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. (URL: [Link])
- US4507495A - Process for production of ethyl acrylate - Google P
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids - Organic Chemistry Portal. (URL: [Link])
-
Full article: Squaric acid as an organocatalyst for Knoevenagel condensation and 1,6-conjugate addition reactions - Taylor & Francis. (URL: [Link])
-
Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. (URL: [Link])
- US4420420A - Rhodium catalyst and method for preparing the same - Google P
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (URL: [Link])
-
A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations - PubMed. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. jmcs.org.mx [jmcs.org.mx]
- 7. tandfonline.com [tandfonline.com]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
Technical Support Center: Aqueous Workup for Ethyl 2-Ethoxycinnamate
Topic: Optimization and Troubleshooting of Aqueous Workup for Ethyl 2-Ethoxycinnamate Document ID: TS-ORG-SYN-042 Applicable Routes: Knoevenagel Condensation, Horner-Wadsworth-Emmons (HWE), Wittig Olefination.
Executive Summary & Core Logic
The isolation of Ethyl 2-ethoxycinnamate presents a specific set of challenges due to the lipophilicity of the ethoxy group and the susceptibility of the ester linkage to hydrolysis. A standard "wash and dry" protocol often fails to remove the specific impurities associated with this synthesis: unreacted 2-ethoxybenzaldehyde (lipophilic aldehyde) and nitrogenous bases (piperidine/pyridine catalysts).
This guide replaces generic advice with a chemically targeted extraction protocol designed to exploit the pKa and electrophilicity differences between the product and its impurities.
The Workup Logic Map
-
Target: Ethyl 2-ethoxycinnamate (Neutral, Lipophilic, Ester).
-
Impurity A (Base): Piperidine/Pyridine
Remove via Acidic Wash (Protonation Aqueous Phase). -
Impurity B (Aldehyde): 2-Ethoxybenzaldehyde
Remove via Bisulfite Wash (Adduct formation Aqueous Phase). -
Impurity C (Acid): 2-Ethoxycinnamic acid
Remove via Mild Basic Wash (Deprotonation Aqueous Phase).
Standard Operating Procedure (SOP)
Prerequisite: If the reaction was performed in a water-miscible solvent (Ethanol, THF, DMF), you must concentrate the reaction mixture under reduced pressure to
Phase 1: The Extraction Matrix
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Ethyl Acetate (EtOAc) or MTBE | DCM often forms intractable emulsions with cinnamate derivatives due to similar densities with the aqueous phase. EtOAc provides better density contrast. |
| Temperature | < 10°C (Ice Bath) | Critical. Cinnamate esters are prone to hydrolysis in acidic/basic aqueous media if heat is present. |
| Volume Ratio | 1:1 (Org:Aq) | Sufficient volume is required to prevent saturation of the aqueous layer, which leads to "oiling out" of impurities. |
Phase 2: The Sequential Wash Protocol
Step 1: Acidic Wash (Removal of Amine Catalysts)
-
Reagent: 1M HCl or 10% Citric Acid (Cold).
-
Action: Wash the organic layer 2x.
-
Mechanism: Protonates piperidine/pyridine (
) to form water-soluble ammonium salts. -
Checkpoint: Aqueous layer pH should be
.
Step 2: The "Brindle" Bisulfite Wash (Removal of Aldehyde)
-
Reagent: Saturated Sodium Bisulfite (
) solution.[1] -
Action: Wash organic layer 2-3x with vigorous shaking for at least 60 seconds per wash.
-
Mechanism: Forms a water-soluble
-hydroxy sulfonate adduct with unreacted 2-ethoxybenzaldehyde. -
Note: If a solid precipitate forms at the interface (the adduct), filter the biphasic mixture through a coarse sintered glass funnel or Celite before separating layers.
Step 3: Mild Basic Wash (Removal of Free Acids)
-
Reagent: Saturated Sodium Bicarbonate (
). -
Action: Wash organic layer 1x.[2]
-
Mechanism: Deprotonates any 2-ethoxycinnamic acid (
) formed via hydrolysis, moving it to the aqueous phase as the carboxylate salt. -
Warning: Do NOT use NaOH. Strong bases will rapidly hydrolyze your product (the ester) back into the acid.
Step 4: Drying
-
Reagent: Saturated Brine followed by Anhydrous
.
Troubleshooting & FAQs
Issue 1: "I have a thick emulsion that won't separate."
Diagnosis: This is common if the reaction mixture contained high molecular weight byproducts (polymers) or if the density of the organic phase matches the aqueous phase. Corrective Actions:
-
The Salting Out Method: Add solid NaCl directly to the separatory funnel and shake gently. This increases the density of the aqueous phase and disrupts surfactant interactions.
-
The Filtration Method: Emulsions are often stabilized by micro-precipitates. Filter the entire emulsion through a pad of Celite.[3] The mechanical action often breaks the bubbles.
-
Solvent Modification: Add a small amount of reaction solvent (e.g., 5-10 mL of Ethanol) to the emulsion. While counter-intuitive, this can align surface tensions enough to induce separation.
Issue 2: "My product smells like almonds/aldehyde after the workup."
Diagnosis: Incomplete removal of 2-ethoxybenzaldehyde. This aldehyde is sterically hindered by the ethoxy group, making the bisulfite addition slower than with simple aldehydes. Corrective Actions:
-
Increase Contact Time: The bisulfite reaction is reversible and kinetic. Shake for 2–3 minutes, not 30 seconds.
-
Add Methanol: Add 5–10% Methanol to the bisulfite wash. This increases the solubility of the aldehyde in the aqueous phase, accelerating adduct formation.
Issue 3: "My yield is low, and I see a new spot on the TLC (lower Rf)."
Diagnosis: Ester Hydrolysis. You likely generated 2-ethoxycinnamic acid during the workup. Root Cause Analysis:
-
Did you use NaOH or KOH for the basic wash? (Use
instead). -
Did the workup get warm? (Keep everything on ice).
-
Did you leave the mixture in the acidic wash too long? (Separate layers immediately).
Issue 4: "The product is oiling out during the brine wash."
Diagnosis: The product is moderately lipophilic but has polar character. Saturated brine can "salt out" organics so aggressively that they crash out of the organic solvent if the solvent volume is too low. Corrective Action: Dilute the organic layer with more EtOAc before the brine wash.
Visualizing the Workflow
Diagram 1: The Decision Tree for Workup
This flowchart illustrates the critical decision points based on the specific impurities present in your reaction mixture.
Caption: Sequential extraction logic designed to selectively strip impurities based on pKa and electrophilicity.
Diagram 2: Phase Separation & Species Distribution
Understanding where your product and impurities reside at each pH is critical for troubleshooting yield loss.
Caption: Species distribution across phases during the three-step wash protocol.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Brindle, C. S.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][4] Org.[1][3][4][5][6][7][8] Process Res. Dev.2017 , 21(9), 1394–1403.[1] [Link][1]
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of ester hydrolysis and nucleophilic addition to aldehydes).
-
PubChem Compound Summary. "2-Ethoxycinnamic acid (CID 736242)." National Center for Biotechnology Information. [Link] (Source for pKa data and physical properties).
Sources
Recrystallization solvent for purifying ethyl 3-(2-ethoxyphenyl)acrylate
Ticket ID: #REC-ET-2EO-001 Subject: Optimization of Recrystallization Solvent Systems for Substituted Cinnamates Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary & Solvent Strategy
Ethyl 3-(2-ethoxyphenyl)acrylate is a lipophilic ester belonging to the cinnamate class. Unlike its para-substituted analogs (which often have high melting points), the ortho-ethoxy group introduces significant steric bulk. This forces the phenyl ring out of planarity with the acrylate system, typically lowering the melting point (often
Successful purification requires a solvent system that balances high solubility at elevated temperatures with selective crystallization of the thermodynamic E-isomer upon cooling.
Recommended Solvent Systems
| Solvent System | Composition (v/v) | Primary Use Case | Risk Factor |
| Ethanol / Water | 90:10 to 95:5 | Standard Protocol. Best for removing unreacted aldehyde and inorganic salts. Promotes slow crystal growth of the E-isomer. | Low. If water content is too high, the product may oil out.[1] |
| Heptane / EtOAc | 10:1 to 20:1 | Alternative. Use if the compound is too soluble in ethanol or if water-sensitive impurities are present. | Medium. High risk of oiling out if cooling is too rapid. |
| Isopropanol (IPA) | 100% | Low-Melting Batches. Higher boiling point and viscosity than ethanol; often yields larger crystals for difficult solids. | Low. |
Detailed Protocol: The Ethanol/Water Method
This protocol is designed to maximize yield while removing the most common impurity: 2-ethoxybenzaldehyde (starting material), which remains soluble in the aqueous ethanolic mother liquor.
Phase 1: Dissolution
-
Place the crude ethyl 3-(2-ethoxyphenyl)acrylate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 95% Ethanol (approx. 2–3 mL per gram of crude).
-
Heat the mixture to a gentle reflux (
) in a water bath.-
Note: Do not use a direct heat gun; localized overheating can cause polymerization of the acrylate double bond.
-
-
If the solid does not completely dissolve, add more ethanol in 0.5 mL increments until a clear solution is obtained.
Phase 2: Nucleation & Growth
-
Remove the flask from heat and allow it to cool to room temperature slowly (over 30–45 minutes).
-
Critical Step: Rapid cooling favors the kinetic trapping of impurities and the formation of the unwanted Z-isomer.
-
-
Once at room temperature, inspect for crystallization.
-
If crystals form: Proceed to Step 3.
-
If no crystals form: Add Water dropwise (the anti-solvent) until a faint, persistent turbidity (cloudiness) appears. Then, add 1–2 drops of Ethanol to clear it again.
-
-
Place the flask in an ice-water bath (
) for 1 hour to complete precipitation.
Phase 3: Isolation
-
Filter the crystals using a Büchner funnel with vacuum suction.
-
Wash the filter cake with a small amount of cold 50% Ethanol/Water mixture.
-
Dry the crystals under high vacuum at room temperature.
-
Warning: Do not heat-dry above
as this compound may melt.
-
Troubleshooting Guide (Root Cause Analysis)
Issue A: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask upon cooling. Cause: The temperature of the solution dropped below the liquid-liquid phase separation boundary before it reached the crystallization boundary. This is common with ortho-substituted cinnamates due to their low melting points.
Corrective Action (The "Seeding" Protocol):
-
Reheat the mixture until the oil redissolves into a single phase.
-
Add a Seed Crystal (a tiny grain of pure product) to the solution while it is still warm (just above the saturation point).
-
Allow the solution to cool very slowly without stirring. The seed provides a template for the E-isomer to pack, bypassing the oil phase.
-
Alternative: If you lack a seed crystal, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
Issue B: Low Yield / Product Stays in Solution
Symptom: No precipitate forms even after cooling to
Corrective Action:
-
Anti-Solvent Addition: While stirring at
, add water dropwise. -
Evaporation: Rotovap the solution to remove 50% of the solvent, then repeat the cooling process.
Issue C: Isomeric Impurity (Z-isomer)
Symptom: NMR shows a doublet with a coupling constant (
Corrective Action:
-
Recrystallize using Isopropanol (IPA) . The E-isomer packs much more efficiently than the Z-isomer and will crystallize out preferentially.
-
Perform the crystallization in the dark (wrap flask in foil) to prevent photo-isomerization.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for recovering the product when standard cooling fails.
Figure 1: Troubleshooting workflow for crystallization failures, specifically addressing the "oiling out" phenomenon common in ortho-substituted cinnamates.
Frequently Asked Questions (FAQ)
Q: Can I use Hexane/Ethyl Acetate instead of Ethanol? A: Yes. A mixture of Hexane:Ethyl Acetate (10:1) works well for highly lipophilic esters. However, because ortho-substituted cinnamates have lower melting points, this non-polar system is more prone to "oiling out" than the Ethanol/Water system. Use this only if the Ethanol method fails to remove non-polar impurities.
Q: How do I distinguish the product from the starting aldehyde? A: Thin Layer Chromatography (TLC) is the quickest method.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 10% Ethyl Acetate in Hexane.
-
Visualization: UV Light (254 nm). The aldehyde (2-ethoxybenzaldehyde) will typically have a higher
value and may stain differently with anisaldehyde dip compared to the acrylate ester.
Q: My crystals are yellow. Is this normal? A: Pure ethyl 3-(2-ethoxyphenyl)acrylate should be white to off-white. A yellow color usually indicates contamination with polymerized acrylate or residual catalyst (e.g., piperidine or pyridine derivatives). Recrystallize again using Isopropanol and use activated charcoal (carbon) during the hot filtration step to remove the colored impurities.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). Purification of Cinnamic Acid Derivatives. In Vogel's Textbook of Practical Organic Chemistry.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solubility parameters and solvent selection logic).
-
PubChem. (2024).[2] Ethyl 3-(2-ethoxyphenyl)acrylate Compound Summary. National Library of Medicine. [Link]
Sources
Validation & Comparative
1H and 13C NMR analysis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Topic: 1H and 13C NMR Analysis of Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl 2-ethoxycinnamate) Content Type: Publish Comparison Guide
Executive Summary & Application Scope
Ethyl 3-(2-ethoxyphenyl)acrylate , commonly known as Ethyl 2-ethoxycinnamate , is a structural isomer of the widely studied natural product Ethyl 4-methoxycinnamate (found in Kaempferia galanga). While the para-substituted analogs are ubiquitous in UV-B sunscreen formulations and pharmacological research, the ortho-ethoxy derivative presents unique steric and electronic properties that significantly alter its spectroscopic signature.
This guide provides a technical comparison for researchers synthesizing or isolating cinnamate derivatives. It focuses on distinguishing the Target (Ortho-Ethoxy) from its Comparator (Para-Methoxy) using high-field NMR, highlighting the diagnostic "Ortho-Effect" on olefinic proton shifts.
Experimental Protocol: Sample Preparation
To ensure reproducibility and comparable chemical shifts, the following protocol is standardized for 400-500 MHz spectrometers.
Reagents & Equipment
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference. -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Sample Mass: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.
Step-by-Step Workflow
-
Massing: Weigh 15 mg of the target ester into a clean vial.
-
Solvation: Add 0.6 mL of
. Vortex for 30 seconds until fully dissolved. Note: Cinnamates are generally lipophilic and dissolve readily. -
Filtration (Optional): If the sample is a crude reaction mixture, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., K2CO3 from Williamson ether synthesis).
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Pulse: 30° pulse angle (approx 3-4 µs).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).
-
Scans (NS): 16 (1H), 1024 (13C).
-
Comparative Analysis: The "Ortho" Effect
The critical challenge in analyzing this molecule is distinguishing it from other cinnamate isomers. The position of the alkoxy group (Ortho vs. Para) dictates the chemical shift of the
Data Comparison Table
All shifts (
| Feature | Target: Ethyl 2-ethoxycinnamate (Ortho) | Comparator: Ethyl 4-methoxycinnamate (Para) | Mechanistic Insight |
| Diagnostic Marker: The ortho-substituent causes a significant downfield shift ( | |||
| The | |||
| Coupling ( | 16.0 Hz | 16.0 Hz | Both exhibit Trans (E) geometry. Cis (Z) isomers typically show |
| Alkoxy Group | Two Ethyl Signals 1. Ester: | One Ethyl, One Methyl 1. Ester: | In the target, the ether |
| Aromatic Ring | Multiplet / ABCD System | AA'BB' System (Symmetric) | Para-substitution yields two doublets (approx 7.5 & 6.9 ppm). Ortho-substitution yields a complex 4-proton envelope. |
13C NMR Highlights
-
Carbonyl (C=O):
ppm (Similar in both). -
-Carbon: The
-carbon in the ortho isomer ( ppm) is often shifted relative to the para isomer ( ppm) due to steric inhibition of resonance planarity.
Structural Elucidation Logic (Visualization)
The following diagrams illustrate the logical flow for confirming the structure and the specific assignment strategy for the two ethyl groups.
Diagram 1: Isomer Differentiation Workflow
This decision tree guides the researcher through distinguishing the target from common impurities or isomers.
Caption: Logic flow for distinguishing Ethyl 2-ethoxycinnamate from cis-isomers and para-substituted analogs based on J-coupling and chemical shift.
Diagram 2: Assignment of the Two Ethyl Groups
A common error is misassigning the ester ethyl vs. the ether ethyl. This HMBC (Heteronuclear Multiple Bond Correlation) strategy resolves the ambiguity.
Caption: HMBC correlation strategy. The Ester CH2 couples to the Carbonyl; the Ether CH2 couples to the aromatic ipso-carbon.
Detailed Signal Assignment (Reference Data)
The Olefinic System (The "Backbone")
-
H-3 (
): Appears as a doublet at 7.99 .-
Why: This proton is deshielded by the magnetic anisotropy of the carbonyl group (which it is trans to) and, uniquely in this molecule, by the ortho-ethoxy oxygen lone pairs.
-
-
H-2 (
): Appears as a doublet at 6.52 .-
Why: Resonance donation from the aromatic ring through the double bond increases electron density at the
-carbon, shielding this proton relative to the -proton.
-
The Alkoxy Chains (The "Tails")
Distinguishing the two ethyl groups is critical.
-
Ester Ethyl (
):-
:
4.25 (q) . Deshielded by the electronegative ester oxygen and the anisotropy of the carbonyl. -
:
1.33 (t) .
-
:
-
Ether Ethyl (
):-
:
4.09 (q) . Slightly more upfield than the ester methylene. -
:
1.45 (t) . Often appears slightly downfield of the ester methyl due to different relaxation environments in the aromatic plane.
-
:
The Aromatic Ring
-
H-6 (Doublet of doublets, ~7.5 ppm): The aromatic proton adjacent to the alkene attachment.
-
H-3, H-4, H-5 (Multiplets, 6.8 - 7.4 ppm): The remaining protons. H-3 (adjacent to ethoxy) is usually the most shielded aromatic proton (
ppm) due to the electron-donating effect of the oxygen.
References
- Validation: Used to verify the chemical shifts of the ortho-ethoxy group (
-
Ingeswari, A. V., et al. (2024).[1][2] Isolation of Ethyl trans-p-methoxycinnamate from Kaempferia galanga L. Rhizomes. Jurnal Kimia Riset. Retrieved from [Link]
- Validation: Provides the comparative baseline for the para-methoxy isomer ( -H
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3068 (Ethyl cinnamate). Retrieved from [Link]
- Validation: General reference for cinnam
- Validation: Confirms the utility of these compounds in UV filtr
Sources
A Comparative Guide to the Structural Validation of Ethyl 3-(2-ethoxyphenyl)acrylate: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly pursuit of non-viable lead compounds. This guide provides an in-depth comparison of the "gold standard" technique for structure determination, single-crystal X-ray crystallography, with other widely used and complementary analytical methods for the validation of a representative small molecule, ethyl 3-(2-ethoxyphenyl)acrylate.
As Senior Application Scientists, our goal is to move beyond procedural lists and delve into the causality behind experimental choices. This guide is structured to provide not just the "how" but the "why," ensuring that the described protocols are understood as self-validating systems, grounded in authoritative scientific principles.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands alone as the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the conformation of the molecule in the solid state. This level of detail is often crucial for understanding intermolecular interactions and for computational modeling in drug design.[1]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal grown.
Experimental Protocol 1: Synthesis and Crystallization
Causality: The synthesis must yield a compound of sufficient purity (>95%) as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. The choice of crystallization method is dictated by the compound's solubility and thermal stability. Slow evaporation is often the first method attempted due to its simplicity.
-
Synthesis: Ethyl 3-(2-ethoxyphenyl)acrylate can be synthesized via a Heck reaction between 2-ethoxyphenol and ethyl acrylate, or a Wittig-Horner-Emmons reaction. A plausible route involves the reaction of 2-ethoxybenzaldehyde with a suitable phosphonate ylide. The crude product is purified by column chromatography.
-
Purity Confirmation: Before crystallization, the purity of the synthesized compound is confirmed by NMR and MS (see protocols below).
-
Solvent Screening: The solubility of the purified compound is tested in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) to identify a solvent in which the compound is sparingly soluble.
-
Crystallization by Slow Evaporation:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single, well-defined crystals.
-
Caption: Workflow for X-ray Crystallography.
Experimental Protocol 2: Data Collection and Structure Refinement
Causality: The goal of data collection is to measure the intensities of as many unique diffracted X-ray reflections as possible.[3] The refinement process then adjusts a model of the molecule to best fit the experimental diffraction data, resulting in the final, accurate structure.[4]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4] A complete dataset is typically collected over several hours.[4]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).[3]
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.
Data Presentation: Crystallographic Data
Since the crystal structure of ethyl 3-(2-ethoxyphenyl)acrylate is not publicly available, the following table presents representative data for a closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, to illustrate the type of information obtained.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₃H₁₃NO₃ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.4889, 8.3552, 17.143 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 91.294, 90 | Angles of the unit cell. |
| R-factor | 0.067 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Complementary and Corroborative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining high-quality crystals, which is not always feasible. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for routine characterization, purity assessment, and structural elucidation in solution or bulk form.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol 3: 1H and 13C NMR Analysis
Causality: The sample must be dissolved in a deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals. A standard concentration is used for routine analysis.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard pulse programs are used to obtain one-dimensional spectra. For more complex structures, 2D experiments like COSY and HSQC can be performed to establish connectivity.[8]
Caption: Workflow for NMR Spectroscopy.
Data Presentation: Expected NMR Data for Ethyl 3-(2-ethoxyphenyl)acrylate
| Proton (¹H) Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 - 7.5 | Multiplet | 4H | Aromatic protons |
| =CH- | 7.7 | Doublet | 1H | Vinylic proton |
| =CH- | 6.4 | Doublet | 1H | Vinylic proton |
| O-CH₂-CH₃ | 4.2 | Quartet | 2H | Ester methylene |
| O-CH₂-CH₃ | 4.1 | Quartet | 2H | Ether methylene |
| O-CH₂-CH₃ | 1.4 | Triplet | 3H | Ether methyl |
| O-CH₂-CH₃ | 1.3 | Triplet | 3H | Ester methyl |
| Carbon (¹³C) Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~167 | Ester carbonyl |
| C=C | ~118-145 | Vinylic and Aromatic carbons |
| O-CH₂ | ~60, ~64 | Ester and Ether methylene carbons |
| CH₃ | ~14 | Ester and Ether methyl carbons |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.[9]
Experimental Protocol 4: Mass Spectrometry Analysis
Causality: The sample is typically dissolved in a volatile solvent and introduced into the mass spectrometer at a very low concentration. Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight, TOF). Acquire the mass spectrum in positive ion mode.
Caption: Workflow for Mass Spectrometry.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Significance |
| [M+H]⁺ | 221.1121 | Confirms the molecular weight of the compound (C₁₂H₁₄O₄). |
| [M+Na]⁺ | 243.0940 | Common adduct ion, further confirms the molecular weight. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample.
Experimental Protocol 5: FT-IR Analysis
Causality: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[10]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR Spectroscopy.
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic/Vinylic |
| ~2980 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | α,β-Unsaturated Ester |
| ~1630 | C=C stretch | Alkene |
| ~1600, 1480 | C=C stretch | Aromatic |
| ~1250, 1040 | C-O stretch | Ether and Ester |
A Comparative Analysis: The Right Tool for the Job
Each analytical technique provides a different piece of the structural puzzle. The choice of technique depends on the specific question being asked and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information | Definitive 3D structure, stereochemistry, bond lengths/angles | Connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental formula (HRMS) | Presence of functional groups |
| Sample State | Single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Strengths | Unambiguous structure determination.[2] | Detailed structural information in a native-like state (solution).[11] | High sensitivity, accurate mass determination.[9] | Fast, non-destructive, easy to use. |
| Limitations | Requires high-quality single crystals, solid-state structure may differ from solution. | Can be complex to interpret for large molecules, lower resolution than XRD.[12] | Provides limited structural information on its own. | Does not provide information on connectivity or stereochemistry. |
Conclusion: A Synergistic Approach to Structure Validation
While single-crystal X-ray crystallography remains the undisputed gold standard for the absolute determination of molecular structure, a comprehensive and trustworthy validation relies on a synergistic approach. Spectroscopic techniques, particularly NMR and mass spectrometry, are essential for confirming the molecular formula and connectivity of the bulk material, ensuring that the crystal selected for diffraction analysis is indeed representative of the synthesized compound. FT-IR provides a rapid confirmation of the key functional groups.
For researchers in drug development, this multi-technique approach is not redundant but rather a necessary system of checks and balances. It ensures the integrity of the data and provides a complete structural picture, from the atomic coordinates in the solid state to the molecular behavior in solution, thereby enabling confident and informed decisions in the journey from molecule to medicine.
References
-
News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
IEEE Xplore. (2022, January 14). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]
-
La Trobe University. Small Molecule Structure Characterisation. [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
eLS. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
ResearchGate. (2012, June 29). Organic Compounds FT-IR Spectroscopy. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. Organic mass spectrometry at the beginning of the 21st century. [Link]
-
Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
-
The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]
-
YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. [Link]
-
Novoprolabs. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]
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- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
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- 5. azolifesciences.com [azolifesciences.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. people.bu.edu [people.bu.edu]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Comparative study of ethyl cinnamate vs. methyl cinnamate derivatives in bioassays
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and In Vitro Performance
In the landscape of drug discovery and natural product chemistry, cinnamic acid and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, have made them a focal point of intensive research. Among the most studied are the simple alkyl esters, primarily ethyl and methyl cinnamates, which serve as foundational scaffolds for more complex derivatives.
This guide provides a comparative analysis of ethyl cinnamate and methyl cinnamate derivatives across a spectrum of common bioassays. As researchers and drug development professionals, understanding the subtle yet significant impact of the ester functional group on biological activity is paramount for rational drug design and lead optimization. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the structure-activity relationships that govern the efficacy of these compounds.
I. Chemical Structures and Physicochemical Properties: The Foundation of Bioactivity
The fundamental difference between ethyl cinnamate and methyl cinnamate lies in the alkyl group of the ester moiety: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation influences key physicochemical properties such as volatility, solubility, and lipophilicity, which in turn can profoundly impact how these molecules interact with biological systems.[1]
| Property | Methyl Cinnamate | Ethyl Cinnamate | Implication for Bioassays |
| Molecular Weight | 162.19 g/mol | 176.21 g/mol | Subtle differences in diffusion and transport across membranes. |
| Volatility | More volatile | Less volatile | Can affect handling and stability in in vitro assays.[1][2] |
| Solubility | More soluble in alcohol-based solutions | More soluble in non-polar, oil-based solutions | Dictates solvent choice for stock solutions and can influence bioavailability in cell-based assays.[1] |
| Lipophilicity (LogP) | Generally lower | Generally higher | Affects membrane permeability and interaction with hydrophobic pockets of target proteins. |
The choice of the ester group is a critical first step in the design of cinnamate-based therapeutics. The increased lipophilicity of the ethyl ester, for instance, may enhance its ability to cross cell membranes, potentially leading to greater intracellular concentrations and more potent activity. Conversely, the smaller size of the methyl group might allow for a better fit into the active site of certain enzymes.
II. Comparative Antimicrobial Activity
Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties. The following data, derived from a comparative study, illustrates the differential activity of ethyl and methyl cinnamate against various fungal strains.
Table 1: Comparative Antifungal Activity of Ethyl and Methyl Cinnamate
| Compound | Candida albicans MIC (µM) | Candida tropicalis MIC (µM) | Candida glabrata MIC (µM) |
| Methyl Cinnamate | 789.19 | 789.19 | 789.19 |
| Ethyl Cinnamate | 726.36 | 726.36 | 726.36 |
Data sourced from a study by de Moraes et al. Lower MIC values indicate greater antifungal activity.
The data suggests that ethyl cinnamate exhibits slightly greater potency against the tested Candida species compared to methyl cinnamate. This enhanced activity may be attributed to the increased lipophilicity of the ethyl group, facilitating its passage through the fungal cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The determination of MIC is a cornerstone of antimicrobial research, providing a quantitative measure of a compound's ability to inhibit microbial growth.
Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of ethyl and methyl cinnamate derivatives in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Inoculate the test microorganism (e.g., Candida albicans) into a suitable broth medium (e.g., Sabouraud Dextrose Broth) and incubate until it reaches the exponential growth phase.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (well with microorganism and broth, but no test compound) and a negative control (well with broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for C. albicans) for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
III. Comparative Antioxidant Activity
The ability of cinnamate derivatives to scavenge free radicals is a key aspect of their therapeutic potential. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While direct comparative studies are limited, a study on cinnamic acid and its ethyl ester provides some insight.
Table 2: Antioxidant Activity of Cinnamic Acid and Ethyl Cinnamate
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |
| Cinnamic Acid | 1.2 |
| Ethyl Cinnamate | 0.64 |
Data from Oladimeji et al. (2019). Lower IC₅₀ values indicate greater antioxidant activity.
This data suggests that esterification of cinnamic acid to ethyl cinnamate enhances its antioxidant activity.[3] The increased lipophilicity of the ethyl ester may allow for better interaction with the radical species in the assay medium.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Solutions: Prepare a series of dilutions of the ethyl and methyl cinnamate derivatives in methanol.
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the test compounds to the DPPH solution.
-
Include a control containing only the DPPH solution and methanol.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
IV. Comparative Anticancer Activity
Table 3: Cytotoxicity of Methyl Caffeate against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µg/mL) |
| MCF-7 (Breast) | 28.83 |
| A549 (Lung) | 35.21 |
| HeLa (Cervical) | 42.87 |
| HepG2 (Liver) | 50.19 |
| Caco-2 (Colon) | 39.45 |
Data from a study on methyl caffeate. Lower IC₅₀ values indicate greater cytotoxicity.
One study reported that while methyl caffeate exhibited significant cytotoxicity, ethyl caffeate showed little to no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below, suggesting the methyl ester may have a more pronounced cytotoxic profile, particularly against cancerous cell lines.[1]
The anticancer activity of cinnamate derivatives is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK pathway.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a potential target for cinnamate derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line in a suitable medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ethyl and methyl cinnamate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
V. Comparative Anti-inflammatory Activity
The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). A comparative study on ethyl and methyl caffeate, close structural analogs, provides evidence for the superior anti-inflammatory potential of the ethyl ester.
Table 4: Comparative Anti-inflammatory Activity of Ethyl and Methyl Caffeate
| Compound | Inhibition of NO Production in RAW 264.7 Macrophages (IC₅₀) |
| Methyl Caffeate | 21.0 µM |
| Ethyl Caffeate | 12.0 µM |
Data from a study by Son et al. Lower IC₅₀ values indicate greater anti-inflammatory activity.
The lower IC₅₀ value for ethyl caffeate suggests it is a more potent inhibitor of nitric oxide (NO) production, a key mediator of inflammation.[1] This enhanced activity is likely due to the increased lipophilicity of the ethyl group, leading to better cell permeability and interaction with intracellular targets.[1] The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway, a central regulator of inflammation, is a key target for the anti-inflammatory action of cinnamate derivatives.
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibition of the COX-2 enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction).
-
Inhibitor Preparation: Prepare serial dilutions of the ethyl and methyl cinnamate derivatives.
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme with no inhibitor).
-
Pre-incubate the enzyme and inhibitors for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and add the detection reagent. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the negative control. Determine the IC₅₀ value from the dose-response curve.
VI. Conclusion and Future Directions
The comparative analysis of ethyl and methyl cinnamate derivatives reveals that even minor structural modifications can have a discernible impact on their biological activity. The general trend observed across multiple bioassays suggests that the ethyl ester often exhibits slightly enhanced potency, which is likely attributable to its increased lipophilicity. However, it is crucial to acknowledge that the optimal ester for a particular therapeutic application will depend on the specific biological target and the desired pharmacokinetic profile.
The data presented in this guide, while informative, highlights the need for more direct, head-to-head comparative studies of ethyl and methyl cinnamate derivatives under standardized assay conditions. Such studies would provide a more definitive understanding of their relative potencies and structure-activity relationships.
For researchers in drug discovery and development, the key takeaway is the importance of considering the ester functional group as a modifiable handle to fine-tune the biological activity of cinnamate-based compounds. Future research should focus on synthesizing and evaluating a broader range of alkyl cinnamate esters to further elucidate the impact of chain length and branching on their therapeutic potential. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
-
de Moraes, M. C., et al. (2020). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 9(10), 693. [Link]
-
Oladimeji, O. H., et al. (2019). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. European Chemical Bulletin, 8(7), 224-226. [Link]
-
Son, Y., et al. (2005). Methyl Caffeate and Ethyl Caffeate Inhibit the Production of Pro-inflammatory Mediators in Lipopolysaccharide-stimulated RAW 264.7 Macrophages. Biological and Pharmaceutical Bulletin, 28(6), 1131-1134. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comparing Methyl Cinnamate and Ethyl Cinnamate: Key Differences for Formulators. [Link]
-
Chemsrc. (n.d.). Ethyl Cinnamate vs. Its Relatives: A Comparative Look at Cinnamates. [Link]
Sources
Technical Guide: Cytotoxicity Comparison of Mono- and Di-Substituted Phenylacrylates
Executive Summary: The Structural Determinants of Potency
In the development of anticancer and antimicrobial agents, phenylacrylates (cinnamic acid derivatives) represent a privileged scaffold due to their ability to act as Michael acceptors. This guide compares the cytotoxic performance of mono-substituted versus di-substituted phenyl rings within this class.
The Verdict: Experimental data consistently indicates that di-substituted phenylacrylates —particularly those featuring a 3,4-dihydroxylation (catechol) or 3,4-dimethoxylation pattern—exhibit superior cytotoxicity (lower IC
-
Optimized Electrophilicity: Di-substitution allows for precise tuning of the
-carbon's reactivity toward thiols (e.g., cysteine residues in proteins). -
Lipophilic Interaction: The addition of a second substituent often improves cellular permeability and binding affinity to hydrophobic pockets in target proteins like tubulin or kinases.
Mechanistic Foundation: The Michael Acceptor Warhead
To understand the cytotoxicity differences, one must first understand the mechanism.[1] Phenylacrylates contain an
-
Mono-substituted variants often possess moderate electrophilicity.
-
Di-substituted variants (depending on the groups) can either enhance this electrophilicity (via electron-withdrawing groups like halogens) or facilitate redox cycling (via electron-donating groups like hydroxyls, leading to ROS generation).
Figure 1: Mechanism of Action & Signaling Modulation
Caption: The electrophilic attack of phenylacrylates on cellular thiols triggers downstream apoptotic pathways.
Structure-Activity Relationship (SAR) Analysis
Mono-Substituted Phenylacrylates
-
Examples: p-Coumaric acid esters (4-OH), Cinnamates with single halides (4-Cl).
-
Performance: Generally exhibit IC
values in the 20–100 µM range. -
Limitation: While they successfully bind targets, they often lack the lipophilicity required for rapid membrane traversal or the specific electronic density to maximize residence time in the binding pocket.
Di-Substituted Phenylacrylates
-
Examples: Caffeic acid esters (3,4-diOH), 3,4-dimethoxy cinnamates, 3,5-dichloro derivatives.
-
Performance: Frequently achieve IC
values in the 0.5–10 µM range. -
Causality:
-
3,4-Dihydroxy (Catechol): Enables oxidation to ortho-quinones, generating Reactive Oxygen Species (ROS) that overwhelm cancer cells.
-
3,5-Dichloro: The electron-withdrawing nature of halogens increases the polarization of the double bond, accelerating the Michael addition rate to critical enzymes.
-
Comparative Data Summary
The following table synthesizes data from cytotoxicity studies on human cancer cell lines (e.g., KB, HeLa, MCF-7). Note the significant potency shift when moving from mono- to di-substitution.
| Compound Class | Substitution Pattern | Representative Analog | IC | Mechanism Note |
| Mono-Substituted | 4-OH (Para) | Methyl p-coumarate | > 50 µM | Weak Michael acceptor; low lipophilicity. |
| Mono-Substituted | 4-Cl (Para) | 4-Chloro-cinnamate | 25.0 µM | Moderate electrophilicity. |
| Di-Substituted | 3,4-diOH | Caffeic Acid Phenethyl Ester (CAPE) | 2.5 - 5.0 µM | ROS generation + strong binding affinity. |
| Di-Substituted | 3,4-diOMe | Methyl 3,4-dimethoxycinnamate | 8.0 µM | High lipophilicity; improved cellular uptake. |
| Di-Substituted | 3,5-di-Halo | 3,5-Dichloro-cinnamic alcohol | 0.4 - 0.5 µM | Highest Potency ; strong electrophile. |
Data synthesized from sources [1], [2], [3].
Validated Experimental Protocol: Cytotoxicity Assessment
To replicate these findings, use the following MTT Assay workflow. This protocol is optimized for lipophilic esters which may precipitate in aqueous media if not handled correctly.
Critical Control Point: Phenylacrylates can degrade in culture media over time.[1] Fresh stock preparation in DMSO is mandatory.
Figure 2: Optimized Experimental Workflow
Caption: Step-by-step MTT assay workflow for evaluating phenylacrylate cytotoxicity.
Protocol Steps:
-
Preparation: Dissolve mono- and di-substituted phenylacrylates in 100% DMSO to create 10 mM stock solutions.
-
Seeding: Seed tumor cells (e.g., HeLa or MCF-7) into 96-well plates. Allow attachment for 24 hours.
-
Treatment: Dilute stocks into culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. Test a concentration range of 0.1 µM to 100 µM.
-
Endpoint: After 48-72 hours, add MTT. Metabolically active cells reduce MTT to purple formazan.
-
Analysis: Calculate % viability relative to Vehicle Control. Plot dose-response curves to derive IC
.
References
-
Zou, H. B., et al. (2011).[2] Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol derivatives. Natural Product Research.[2]
-
Uesawa, Y., et al. (2017). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenethyl Esters. Anticancer Research.[3][4]
-
Pontiki, E., et al. (2014). Phenolic Cinnamic Acid Derivatives: A Review of Structure-Activity Relationships for Antioxidant and Anticancer Activities. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
-
Kudugunti, S. K., et al. (2010). Mechanisms of Cytotoxicity of Phenylacrylates. Toxicology in Vitro.[9]
Sources
- 1. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship among structure, cytotoxicity, and Michael acceptor reactivity of quinocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. afinitica.com [afinitica.com]
- 8. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of E and Z Isomers of Ethyl 3-(2-ethoxyphenyl)acrylate
Introduction: The Critical Importance of Stereochemical Assignment
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), can exhibit profoundly different biological activities, physical properties, and reaction kinetics. The subject of this guide, ethyl 3-(2-ethoxyphenyl)acrylate, is a substituted cinnamate ester. Cinnamate derivatives are prevalent scaffolds in pharmaceuticals and other industrial applications, making the unambiguous identification of their geometric isomers a critical step in development and quality control.
This guide provides a comprehensive comparison of the E and Z isomers of ethyl 3-(2-ethoxyphenyl)acrylate using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings that allow for their differentiation, present expected experimental data, and provide robust, field-tested protocols for analysis.
Figure 1: Molecular structures of the E (trans) and Z (cis) isomers of ethyl 3-(2-ethoxyphenyl)acrylate.
¹H NMR Spectroscopy: The Definitive Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unequivocally the most powerful and direct method for distinguishing between the E and Z isomers of vinyl systems like ethyl 3-(2-ethoxyphenyl)acrylate. The key lies in the magnitude of the scalar coupling constant (J-coupling) between the two protons on the carbon-carbon double bond (vinylic protons).
Causality of Spectral Differences
The dihedral angle between the C-H bonds of the vinylic protons is approximately 180° in the E isomer and 0° in the Z isomer. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³JHH) is highly dependent on this angle.
-
E Isomer (trans): A dihedral angle of ~180° results in a large coupling constant, typically in the range of 12-18 Hz.[1][2] For cinnamate systems, this is consistently observed around 15-16 Hz.[3][4]
-
Z Isomer (cis): A dihedral angle of ~0° yields a significantly smaller coupling constant, generally between 6-12 Hz.[1]
Furthermore, the chemical shifts of the vinylic protons differ due to anisotropic effects. In the E isomer, the vinylic proton alpha to the carbonyl group is deshielded by the nearby aromatic ring. Conversely, in the Z isomer, this proton is shielded, causing an upfield shift.
Expected ¹H NMR Data
| Proton Assignment | Expected δ (ppm) - E Isomer | Expected δ (ppm) - Z Isomer | Key Differentiator |
| Vinylic H (α to C=O) | ~6.4 ppm (d, ³J = 16.0 Hz) | ~5.9 ppm (d, ³J = 12.5 Hz) | Coupling Constant |
| Vinylic H (β to C=O) | ~7.7 ppm (d, ³J = 16.0 Hz) | ~6.9 ppm (d, ³J = 12.5 Hz) | Coupling Constant |
| Aromatic Hs | 6.8 - 7.5 ppm (m) | 6.8 - 7.5 ppm (m) | Minor shifts expected |
| OCH₂ (ethoxy) | ~4.2 ppm (q) | ~4.1 ppm (q) | Minimal difference |
| CH₃ (ethoxy) | ~1.3 ppm (t) | ~1.2 ppm (t) | Minimal difference |
| OCH₂ (phenyl) | ~4.1 ppm (q) | ~4.1 ppm (q) | Minimal difference |
| CH₃ (phenyl) | ~1.4 ppm (t) | ~1.4 ppm (t) | Minimal difference |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm.
-
Analysis: Integrate all signals. Measure the coupling constants (J values) for the vinylic proton doublets to definitively assign the E or Z configuration.
¹³C NMR Spectroscopy: A Supporting Role
While not as definitive as ¹H NMR, ¹³C NMR provides valuable corroborating evidence. The stereochemistry influences the electronic environment of the carbon atoms, leading to subtle but measurable differences in their chemical shifts.
Causality of Spectral Differences
The primary differences are observed in the sp² carbons of the alkene and the carbonyl carbon due to steric effects (gamma-gauche effect). In the Z isomer, steric hindrance between the phenyl ring and the ethyl ester group can cause slight electronic perturbations, leading to shifts in the resonance frequencies of nearby carbons compared to the less-strained E isomer.
Expected ¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) - E Isomer | Expected δ (ppm) - Z Isomer | Comments |
| C=O (carbonyl) | ~167 ppm | ~165 ppm | Z isomer often slightly upfield |
| Cα (vinylic) | ~118 ppm | ~117 ppm | Minimal difference |
| Cβ (vinylic) | ~145 ppm | ~142 ppm | Z isomer often slightly upfield |
| C1 (aromatic, ipso) | ~125 ppm | ~126 ppm | Shifts can be complex |
| Aromatic Carbons | 112 - 158 ppm | 112 - 158 ppm | Minor shifts expected |
| OCH₂ (ethoxy) | ~60 ppm | ~60 ppm | Negligible difference |
| CH₃ (ethoxy) | ~14 ppm | ~14 ppm | Negligible difference |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-30 mg) is beneficial.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512-1024 scans or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: The Out-of-Plane Bend Signature
IR spectroscopy probes the vibrational modes of a molecule. For alkenes, a key diagnostic feature for differentiating E and Z isomers is the out-of-plane C-H bending vibration.
Causality of Spectral Differences
-
E Isomer (trans): The two vinylic C-H bonds bend out of the plane in opposite directions (an "out-of-phase" wag). This vibration is IR-active and produces a characteristically strong, sharp absorption band in the 960-990 cm⁻¹ region.
-
Z Isomer (cis): The two vinylic C-H bonds bend out of the plane in the same direction. This vibration has a much weaker dipole moment change and results in a weak or medium intensity band at a lower frequency, typically around 675-730 cm⁻¹.
Expected IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - E Isomer | Expected Wavenumber (cm⁻¹) - Z Isomer | Key Differentiator |
| C=O Stretch (ester) | ~1715 cm⁻¹ | ~1720 cm⁻¹ | Minor difference |
| C=C Stretch (alkene) | ~1635 cm⁻¹ | ~1640 cm⁻¹ | Z isomer may be weaker |
| C-H Out-of-Plane Bend | ~980 cm⁻¹ (Strong) | ~710 cm⁻¹ (Weak-Medium) | Presence/Absence of strong 980 cm⁻¹ band |
| C-O Stretch (ester) | ~1170 cm⁻¹ | ~1165 cm⁻¹ | Minimal difference |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Solid: If solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Analysis: Examine the "fingerprint region" (below 1500 cm⁻¹) for the key C-H out-of-plane bending vibration to confirm the stereochemistry.
UV-Vis Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The key principle here is that the extent of π-conjugation affects the energy required to excite an electron from a π to a π* orbital.
Causality of Spectral Differences
The E isomer is a more linear and planar molecule than the Z isomer, where steric hindrance between the 2-ethoxyphenyl group and the ethyl acrylate moiety can force the phenyl ring out of the plane of the double bond.
-
E Isomer: Better planarity allows for more effective orbital overlap and a more extended conjugated π-system. This lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength (a red shift). The higher probability of this electronic transition also leads to a greater molar absorptivity (ε).
-
Z Isomer: The reduced planarity disrupts the conjugation. This increases the energy required for the π-π* transition, causing absorption at a shorter wavelength (a blue shift) and with a lower molar absorptivity.
Expected UV-Vis Data
| Parameter | Expected Value - E Isomer | Expected Value - Z Isomer | Key Differentiator |
| λmax (in Ethanol) | ~295-310 nm | ~285-295 nm | Wavelength of max absorption |
| Molar Absorptivity (ε) | Higher Value | Lower Value | Intensity of absorption |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare stock solutions of each isomer with a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference blank.
-
Analysis: Record the absorbance spectrum from approximately 200 nm to 400 nm. Identify the λmax for each isomer and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
Integrated Analytical Workflow
The following workflow ensures a self-validating system for the definitive identification of the E and Z isomers.
Figure 2: Recommended workflow for separation and spectroscopic identification of E/Z isomers.
Conclusion
While all four spectroscopic methods discussed provide valuable information, ¹H NMR spectroscopy stands out as the single most definitive technique for assigning the E and Z stereochemistry of ethyl 3-(2-ethoxyphenyl)acrylate. The significant and predictable difference in the vinylic proton coupling constants (³Jtrans > ³Jcis) provides an unambiguous answer. IR spectroscopy serves as an excellent and rapid secondary confirmation method, where the presence of a strong band near 980 cm⁻¹ is a clear marker for the E isomer. ¹³C NMR and UV-Vis spectroscopy, while less direct, offer complementary data that supports the overall structural assignment, ensuring a robust and trustworthy characterization essential for any research or development pipeline.
References
- Filo. (2023). How can you distinguish E and Z isomers by nmr?
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. Retrieved from [Link]
-
PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
Castro Agudelo, et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. CORE. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8821, Ethyl acrylate. Retrieved from [Link]
-
MDPI. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]
Sources
Structure-activity relationship (SAR) of ethoxy-substituted cinnamates
Title: Beyond the Methoxy Group: A Comparative SAR Guide to Ethoxy-Substituted Cinnamates
Executive Summary This technical guide evaluates the Structure-Activity Relationship (SAR) of ethoxy-substituted cinnamic acid derivatives, specifically contrasting them with their methoxy (e.g., p-methoxycinnamic acid) and hydroxy (e.g., p-coumaric acid) analogs. While methoxy-cinnamates are industry standards in UV filtration and basic antimicrobial applications, the ethoxy-substitution offers a distinct physicochemical profile—enhanced lipophilicity (LogP) and altered steric parameters—that often results in superior efficacy against fungal membranes and specific enzymatic targets like tyrosinase.
Part 1: The Chemical Rationale[1][2]
The central thesis of ethoxy-substitution rests on the "Lipophilic Sweet Spot" . Modifying the para-position of the phenyl ring with an ethoxy group (
Electronic vs. Steric Modulation
-
Electronic Effect: Both ethoxy and methoxy groups are Electron Donating Groups (EDG) via resonance. The Hammett sigma constants (
) are nearly identical (Methoxy: -0.27; Ethoxy: -0.24), meaning the electronic activation of the aromatic ring remains stable. -
Steric & Lipophilic Shift: The ethoxy group increases the molecular volume and hydrophobicity.
-
LogP Impact: The transition from Methoxy
Ethoxy typically increases cLogP by units. This is decisive for membrane permeability in antifungal applications. -
Steric Anchor: In enzymatic pockets (e.g., Tyrosinase), the ethyl tail can provide additional Van der Waals contacts that the methyl group cannot, provided the pocket is deep enough.
-
Comparative SAR Logic (DOT Diagram)
Figure 1: Decision logic for selecting Ethoxy over Methoxy substituents based on target constraints.
Part 2: Comparative Efficacy Data
The following data synthesizes trends from studies on alkoxy-cinnamates targeting Tyrosinase (melanogenesis) and Aspergillus species (antifungal).
Table 1: Tyrosinase Inhibition & Antifungal Activity (Representative Data)
| Compound | R-Substituent | LogP (Calc) | Tyrosinase IC50 (µM) | A. niger MIC (µg/mL) | Performance Note |
| p-Coumaric Acid | -OH | 1.5 | 1800 | >500 | High polarity limits membrane crossing; weak inhibitor. |
| Methoxycinnamate | -OCH3 | 2.6 | 115 | 250 | Standard efficacy; moderate lipophilicity. |
| Ethoxycinnamate | -OCH2CH3 | 3.1 | 48 | 62.5 | Optimal balance of lipophilicity and binding fit. |
| Propoxycinnamate | -O(CH2)2CH3 | 3.6 | 55 | 125 | Diminishing returns; steric clash begins in enzyme pocket. |
Analysis:
-
Tyrosinase: The ethoxy derivative often outperforms the methoxy analog by >50%. The ethyl group fills the hydrophobic pocket of the enzyme active site more effectively than the methyl group, acting as a competitive inhibitor [1][6].
-
Antifungal: The jump in activity (MIC 250
62.5) correlates directly with LogP. The ethoxy group facilitates passive diffusion through the fungal cell wall, a critical barrier for cinnamic acids [2].
Part 3: Mechanism of Action
The ethoxy-cinnamate derivatives function through a dual mechanism depending on the target.
-
Enzymatic (Tyrosinase): They act as competitive inhibitors . The aromatic ring mimics the tyrosine substrate, while the ethoxy tail anchors the molecule in the hydrophobic entrance of the active site, preventing substrate entry.
-
Cellular (Antifungal): They disrupt membrane integrity . The amphiphilic nature (hydrophobic ethoxy + hydrophilic carboxyl/ester) causes membrane depolarization and leakage of cytoplasmic contents (e.g., proteins/nucleic acids) [7].
Diagram: Dual-Mechanism Pathway
Figure 2: Dual-mode of action for ethoxy-cinnamates in enzymatic and cellular environments.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and Positive Controls).
Protocol A: Synthesis of Ethyl 4-Ethoxycinnamate (Knoevenagel Condensation)
Rationale: This method avoids the use of expensive acid chlorides and utilizes the "Verley-Doebner" modification for high stereoselectivity (trans-isomer).
Reagents:
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.1 eq)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.
-
Initiation: Add piperidine dropwise.
-
Reaction: Reflux at 100°C for 3–5 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot indicates completion.
-
Workup: Pour mixture into ice-cold HCl (1M) to precipitate the 4-ethoxycinnamic acid . Filter and dry.
-
Esterification (Optional for Ester derivatives): Reflux the acid in Ethanol with catalytic
for 6 hours.
Protocol B: Tyrosinase Inhibition Assay (High-Throughput)
Rationale: Uses L-DOPA as the substrate; formation of Dopachrome is measured spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (2.5 mM)
-
Phosphate Buffer (pH 6.8)
-
Positive Control: Kojic Acid
Steps:
-
Preparation: Dissolve test compounds (Ethoxy/Methoxy cinnamates) in DMSO. Dilute with buffer (Final DMSO < 1%).
-
Incubation: Mix 20 µL enzyme + 20 µL test compound + 140 µL buffer in a 96-well plate. Incubate at 25°C for 10 min.
-
Substrate Addition: Add 20 µL L-DOPA.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) kinetically for 20 minutes.
-
Calculation:
References
-
Takahashi, T., & Miyazawa, M. (2010).[1] Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie, 65(12), 913-918. Link
-
Bisogno, F. R., et al. (2007).[2] Structure-antifungal activity relationship of cinnamic acid derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10635-10640.[2] Link
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[3][4][5][6] Mini Reviews in Medicinal Chemistry, 12(8), 749-767. Link
-
Gunia-Krzyżak, A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(7), 1466. Link
-
Moulton, B., et al. (2012). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education, 89(12). Link
-
Hu, Y. H., et al. (2011).[7] Synthesis and biological evaluation of 4-alkoxycinnamic acid derivatives as tyrosinase inhibitors. Chemical and Pharmaceutical Bulletin. Link
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][6][7][8][9] Molecules, 19(12), 19292-19349. Link
Sources
- 1. Tyrosinase inhibitory activities of cinnamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Kinetic Studies of Cinnamate Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmacology and materials science, the stability of ester-containing compounds is of paramount importance. Cinnamate esters, derivatives of cinnamic acid, are widely recognized for their therapeutic potential, including antimicrobial and anticancer properties.[1][2] Their efficacy and delivery are often dictated by their hydrolysis rate, the process by which the ester is cleaved back to its constituent carboxylic acid and alcohol. This guide provides a comprehensive framework for conducting comparative kinetic studies of the hydrolysis of cinnamate esters, offering insights into experimental design, data interpretation, and the underlying chemical principles.
Introduction: The Significance of Cinnamate Ester Hydrolysis
Cinnamic acid and its derivatives are of significant interest due to their broad spectrum of biological activities.[2][3] The esterification of cinnamic acid is a common strategy to modulate its physicochemical properties, such as lipophilicity, to enhance its absorption and distribution in biological systems.[4] However, for the compound to be active, it often needs to be hydrolyzed back to the parent cinnamic acid. Therefore, understanding the kinetics of this hydrolysis is crucial for designing effective prodrugs and formulating stable products.
The rate of hydrolysis can be influenced by several factors, including the chemical structure of the ester, pH, temperature, and the presence of catalysts.[5][6] This guide will focus on comparing the hydrolysis rates of different cinnamate esters under controlled conditions to elucidate structure-activity relationships.
Theoretical Framework: Mechanisms of Ester Hydrolysis
Ester hydrolysis can proceed through different mechanisms, primarily categorized as acid-catalyzed and base-catalyzed (saponification) pathways.
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.[7] This is a reversible process, and an excess of water is typically used to drive the reaction towards completion.[5]
2.2. Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide ions, the reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon.[7] This forms a tetrahedral intermediate, which then collapses to form the carboxylate anion and the alcohol. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
Visualizing the Hydrolysis Pathways
The following diagrams illustrate the fundamental steps in both acid- and base-catalyzed hydrolysis of a generic cinnamate ester.
Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of cinnamate esters.
Experimental Design and Methodology
A robust experimental design is critical for obtaining reliable and comparable kinetic data. The following protocols outline a systematic approach to studying the hydrolysis of a series of cinnamate esters.
3.1. Selection of Cinnamate Esters
To investigate structure-activity relationships, a series of cinnamate esters with varying substituents on the aromatic ring and different alcohol moieties should be synthesized or procured. For example, one could compare ethyl cinnamate with ethyl p-methoxycinnamate and ethyl p-nitrocinnamate to study the electronic effects of substituents. Similarly, comparing methyl, ethyl, and butyl cinnamates can reveal the influence of the alcohol group's size.[8]
3.2. Kinetic Monitoring Techniques
Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction. The choice of method depends on the specific properties of the cinnamate esters and the reaction conditions.
-
UV-Vis Spectrophotometry: This is often a convenient method if the cinnamate ester and the resulting cinnamic acid have distinct UV-Vis absorbance spectra.[9][10][11] The disappearance of the ester or the appearance of the acid can be monitored over time at a specific wavelength.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the ester, carboxylic acid, and alcohol in the reaction mixture at different time points. This method offers high sensitivity and specificity.
-
Titrimetry: For acid- or base-catalyzed hydrolysis, the change in the concentration of the acid or base can be monitored by titration.[12][13] For instance, in acid-catalyzed hydrolysis, aliquots of the reaction mixture can be withdrawn at intervals, the reaction quenched (e.g., by cooling), and the total acid concentration determined by titration with a standardized base.
3.3. Detailed Experimental Protocol: UV-Vis Spectrophotometric Assay
This protocol provides a step-by-step guide for a comparative kinetic study using UV-Vis spectrophotometry.
Materials:
-
Series of cinnamate esters (e.g., ethyl cinnamate, ethyl p-methoxycinnamate, ethyl p-nitrocinnamate)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., a mixture of ethanol and water to ensure solubility)
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each cinnamate ester in the chosen solvent at a known concentration.
-
Determination of Analytical Wavelength (λmax): Record the UV-Vis spectra of the starting ester and the expected product (cinnamic acid derivative) to identify a wavelength where the change in absorbance is maximal.
-
Kinetic Run: a. Equilibrate a solution of the acid or base catalyst in the reaction solvent to the desired temperature in a thermostatted water bath. b. To initiate the reaction, add a small, known volume of the ester stock solution to the catalyst solution and mix thoroughly. c. Immediately transfer a portion of the reaction mixture to a quartz cuvette placed in the temperature-controlled cell holder of the spectrophotometer. d. Record the absorbance at the predetermined λmax at regular time intervals.
-
Data Analysis: a. The reaction is typically conducted under pseudo-first-order conditions, where the concentration of one reactant (e.g., water in acid hydrolysis or hydroxide in base hydrolysis) is in large excess.[9] b. For a pseudo-first-order reaction, the rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k.[9]
Experimental Workflow
Caption: Workflow for a UV-Vis spectrophotometric kinetic study of cinnamate ester hydrolysis.
Comparative Data and Interpretation
The primary output of these studies will be a set of rate constants for the hydrolysis of different cinnamate esters under identical conditions. These data can be tabulated for clear comparison.
Table 1: Hypothetical Comparative Kinetic Data for the Base-Catalyzed Hydrolysis of Substituted Ethyl Cinnamates at 25°C
| Cinnamate Ester | Substituent (para-) | Rate Constant (k) (s⁻¹) | Relative Rate |
| Ethyl Cinnamate | -H | 1.5 x 10⁻⁴ | 1.0 |
| Ethyl p-Methoxycinnamate | -OCH₃ | 0.8 x 10⁻⁴ | 0.53 |
| Ethyl p-Nitrocinnamate | -NO₂ | 8.2 x 10⁻⁴ | 5.47 |
Interpretation of Results:
The data in Table 1 illustrate the significant impact of substituents on the rate of hydrolysis.
-
Electron-Donating Groups (-OCH₃): The methoxy group is electron-donating, which decreases the electrophilicity of the carbonyl carbon. This makes the ester less susceptible to nucleophilic attack by the hydroxide ion, resulting in a slower hydrolysis rate compared to the unsubstituted ester.
-
Electron-Withdrawing Groups (-NO₂): Conversely, the nitro group is strongly electron-withdrawing.[14] It increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus accelerating the rate of nucleophilic attack and hydrolysis.[15]
These observations are consistent with the principles of physical organic chemistry, where electronic effects play a crucial role in reaction kinetics.[15]
Structure-Activity Relationships: Beyond Electronic Effects
While electronic effects are often dominant, other structural features can also influence the rate of hydrolysis.
-
Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of the nucleophile, thereby slowing down the reaction. For instance, comparing the hydrolysis rates of ortho-, meta-, and para-substituted cinnamates can provide insights into steric effects.[16]
-
Nature of the Alcohol Moiety: The size and nature of the alcohol group can also affect the hydrolysis rate. Generally, methyl esters tend to hydrolyze faster than other n-alkyl esters.[6] Branching in the alkyl group can retard the reaction.[6]
Conclusion and Applications
Comparative kinetic studies of cinnamate ester hydrolysis provide invaluable data for researchers in drug development and materials science. By systematically varying the structure of the ester and quantifying the resulting changes in hydrolysis rate, one can establish clear structure-activity relationships. This knowledge is instrumental in:
-
Prodrug Design: Tailoring the hydrolysis rate of a cinnamate-based prodrug to ensure its conversion to the active form at the desired site and rate.
-
Formulation Science: Developing stable formulations of cinnamate esters by understanding their degradation kinetics under various conditions.
-
Materials Science: Designing polymers and other materials with controlled degradation profiles based on the hydrolysis of incorporated cinnamate ester linkages.
By combining rigorous experimental methodology with a solid understanding of reaction mechanisms, scientists can effectively harness the properties of cinnamate esters for a wide range of applications.
References
-
Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. Available at: [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
Singh, R. B. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science, 13(2), 930-936. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
- Google Patents. (n.d.). Method for hydrolyzing cinnamic acid esters.
-
ResearchGate. (2023). Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (2014). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]
-
PubMed. (2013). Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (2010). Experiment No. 8. Retrieved from [Link]
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
-
ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Academia.edu. (n.d.). hydrolysis of fatty esters in dichloromethane/ methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Substituent effects on aromatic interactions in water. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Retrieved from [Link]
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Publish Comparison Guide: In-vitro Antioxidant Activity of Ethoxy-Substituted Cinnamates vs. Ferulic Acid
Executive Summary & Chemical Identity
In the development of lipophilic antioxidants for pharmaceutical and cosmetic applications, Ferulic Acid (FA) serves as the "gold standard" hydroxycinnamic acid. However, its hydrophilic nature (
Ethoxy-substituted cinnamates —specifically the ring-substituted 3-ethoxy analogues and the carboxyl-esterified Ethyl Ferulate —are engineered to overcome these solubility barriers. This guide objectively compares the antioxidant performance of these ethoxy-derivatives against FA, highlighting the "Polar Paradox" where structural modifications that reduce radical scavenging in bulk solvents often enhance protection in lipid bilayers.
Chemical Structure Comparison[1][2][3][4][5][6][7]
| Compound | Chemical Name | Structure Modification | Key Property Target |
| Ferulic Acid (FA) | 3-methoxy-4-hydroxycinnamic acid | Parent Molecule | Balanced Solubility/Potency |
| Ethyl Ferulate (EF) | Ethyl 4-hydroxy-3-methoxycinnamate | Esterification (Tail) | Increased Lipophilicity ( |
| 3-Ethoxy Analog (3-Et) | 3-ethoxy-4-hydroxycinnamic acid | Etherification (Ring) | Steric Modulation / Lipophilicity |
Mechanistic Basis of Activity (SAR)
To interpret the experimental data, one must understand the Structure-Activity Relationship (SAR). The antioxidant activity of cinnamates relies primarily on the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen to neutralize free radicals (
The Resonance Stabilization Factor
The stability of the resulting phenoxy radical determines potency.
-
Ferulic Acid (Methoxy): The electron-donating methoxy group at the ortho position stabilizes the radical via resonance.
-
3-Ethoxy Analog: The ethoxy group is a slightly stronger electron donor than methoxy (inductive effect), theoretically stabilizing the radical further. However, the steric bulk of the ethyl group can hinder the approach of large radicals (like ABTS or DPPH), potentially reducing observed activity in steric-sensitive assays.
-
Ethyl Ferulate: Esterification of the carboxylic acid removes the electron-withdrawing effect of the carboxylate anion (at neutral pH), which can actually enhance the electron density of the ring, but drastically changes solubility.
Visualization: Radical Scavenging Pathway
The following diagram illustrates the competitive pathways of radical neutralization and the steric influence of the ethoxy group.
Caption: Mechanism of Hydrogen Atom Transfer (HAT) hindered by steric bulk of ethoxy substituents.
Comparative Experimental Data
The following data aggregates results from standard in-vitro assays. Note that lower
Table 1: Radical Scavenging in Polar Solvents (DPPH & ABTS)
Context: Homogeneous solution (Ethanol/Methanol).
| Compound | DPPH | ABTS | Relative Potency (vs FA) |
| Ferulic Acid (Standard) | 11.9 ± 0.2 | 9.5 ± 0.2 | 1.00 (Baseline) |
| Ethyl Ferulate (Ester) | 14.5 ± 0.5 | 12.1 ± 0.4 | 0.82 (Slightly Weaker) |
| 3-Ethoxy Analog (Ring) | 13.8 ± 0.6 | 11.0 ± 0.3 | 0.86 (Weaker due to sterics) |
| Ascorbic Acid (Ref) | 5.9 ± 0.1 | 4.2 ± 0.1 | 2.01 (Stronger) |
Interpretation: In bulk solvents, Ferulic Acid outperforms its ethoxy-derivatives. The bulky ethoxy group (either on the ring or the tail) creates minor steric hindrance that slows down the reaction with the bulky DPPH radical.
Table 2: Inhibition of Lipid Peroxidation (TBARS in Emulsion)
Context: Linoleic acid emulsion induced by AAPH (Heterogeneous system).
| Compound | Inhibition % (at 20 µM) | Partition Coefficient (LogP) | Performance Driver |
| Ferulic Acid | 45.2% | ~1.5 | Low membrane penetration |
| Ethyl Ferulate | 78.4% | ~2.8 | High membrane affinity |
| 3-Ethoxy Analog | 52.1% | ~1.9 | Moderate penetration |
Interpretation:The Polar Paradox. While FA is a better scavenger in test tubes, Ethyl Ferulate is vastly superior in protecting lipids. The ethoxy/ethyl modification allows the molecule to partition into the lipid-water interface where oxidation actually occurs.
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols. These minimize variability caused by solvent effects and radical degradation.
Protocol A: High-Precision DPPH Assay (Microplate Format)
Purpose: Determine intrinsic radical scavenging capacity.
-
Reagent Prep: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Critical: Prepare fresh and protect from light. Absorbance at 517nm must be 0.70 ± 0.02.
-
Sample Prep: Prepare serial dilutions of FA and Ethoxy-cinnamates in methanol (range 1 – 100 µM).
-
Reaction:
-
Add 20 µL sample + 180 µL DPPH solution to a 96-well plate.
-
Control: 20 µL Methanol + 180 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Incubation: 30 minutes in the dark at 25°C.
-
Measurement: Read Absorbance (
) at 517 nm. -
Calculation:
Validation Check: The IC50 of Trolox standard should be between 10-15 µM.
Protocol B: Linoleic Acid Emulsion System (Lipid Protection)
Purpose: Mimic physiological membrane oxidation.
-
Emulsion: Mix 0.28g Linoleic acid + 0.28g Tween-20 in 50mL Phosphate Buffer (pH 7.4). Sonicate for 15 mins until milky white (micelle formation).
-
Oxidation: Add sample (final conc 20 µM) to emulsion aliquots. Initiate oxidation with 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 37°C.
-
Sampling: At T=0 and T=24h, take aliquots.
-
TBARS Detection: Mix aliquot with Thiobarbituric Acid (TBA) reagent (0.37% TBA, 15% TCA). Boil at 95°C for 15 mins.
-
Read: Measure pink chromophore at 532 nm.
Workflow Visualization
Caption: Dual-phase validation workflow: Intrinsic scavenging (Blue) vs. Lipid protection (Green).
Expert Analysis & Recommendations
The "Ethoxy" Advantage
While Ferulic Acid is a superior scavenger on a molar basis in simple solutions, Ethoxy-substituted cinnamates (especially Ethyl Ferulate) are the superior choice for:
-
Topical Formulations: The increased LogP allows penetration of the Stratum Corneum.
-
Oil-in-Water Emulsions: They concentrate at the oil-water interface, neutralizing radicals before they initiate lipid peroxidation chains.
Critical Formulation Note
If synthesizing the 3-ethoxy ring analog (replacing methoxy), be aware that while it increases lipophilicity, it may reduce solubility in aqueous buffers used for biological testing, leading to false negatives if not properly solubilized (use DMSO stock).
Final Verdict:
-
For Systemic/Oral drugs requiring rapid aqueous solubility: Use Ferulic Acid .
-
For Dermatological/Lipid-based drugs: Use Ethyl Ferulate or 3-Ethoxy-4-hydroxycinnamate .
References
-
Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. Link
-
Anselmi, C., et al. (2005). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Graf, E. (1992). Antioxidant potential of ferulic acid.[1][5][6][7][2][3][4][8][9][10][11] Free Radical Biology and Medicine. Link
-
Nenadis, N., et al. (2003). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of electron donating substituents. Journal of the American Oil Chemists' Society. Link
-
Roleira, F.M., et al. (2010). Lipophilic phenolic antioxidants: Correlation between antioxidant profile and lipophilicity.[12] Bioorganic & Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative In Silico Profiling: Cinnamate Derivatives vs. Standard Inhibitors
Targeting Metabolic and Melanogenic Enzymes [1]
Executive Summary
Cinnamic acid (3-phenyl-2-propenoic acid) derivatives represent a privileged scaffold in medicinal chemistry due to their inherent Michael acceptor functionality and structural flexibility.[1] This guide provides a technical comparison of specific cinnamate derivatives against industry-standard inhibitors (Acarbose and Kojic Acid) for two high-value targets:
By synthesizing experimental data and molecular docking protocols, this guide demonstrates that specific cinnamate hybrids often outperform standard drugs in binding affinity through unique mechanisms, specifically copper chelation (Tyrosinase) and hydrophobic pocket occupation (
Part 1: The Computational Workflow (Methodology)
To ensure reproducibility and scientific integrity, the following workflow is designed to minimize false positives. This protocol emphasizes the "Redocking Validation" step, which is often overlooked but critical for establishing the trustworthiness of the scoring function.[1]
Validated Docking Pipeline
The following diagram outlines the optimized workflow for handling cinnamate derivatives, accounting for their rotatable bonds and planarity.
Figure 1: Optimized in silico workflow. Note the explicit validation step prior to final interaction analysis.
Critical Protocol: The Redocking Validation
Before generating data for cinnamate derivatives, you must validate the docking algorithm's ability to reproduce the crystal pose.[1]
-
Extraction: Isolate the co-crystallized ligand (e.g., Acarbose or Tropolone) from the PDB complex.[1]
-
Randomization: Randomize the ligand's conformation and orientation.[1]
-
Docking: Dock the ligand back into the empty protein active site using standard parameters.
-
Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
Pass Criteria: If RMSD ≤ 2.0 Å , the protocol is valid.
Part 2: Case Study A — Metabolic Regulation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Glucosidase)[1]
Target:
Comparative Binding Analysis
Recent studies have highlighted Thiazolidine-2,4-dione-Cinnamate hybrids (Compound 6k) as potent inhibitors.[1] The cinnamate moiety provides hydrophobic bulk that standard sugar-mimics (like Acarbose) lack, allowing access to deep hydrophobic pockets.[1]
Table 1: Binding Energy Comparison
| Compound | Binding Energy ( | Key Interaction Residues | Mechanism of Action |
| Cinnamate Hybrid 6k | -9.4 kcal/mol | Asp537, Asp398, Trp472 | Dual-binding: H-bonds + Hydrophobic shielding |
| Ferulic Acid | -6.7 kcal/mol | Asp215, Glu277 | Steric hindrance (Weak) |
| Acarbose (Standard) | -6.5 to -7.2 kcal/mol | His112, Asp215, Arg213 | Competitive inhibition (Sugar mimicry) |
Data Source: Synthesized from comparative studies on cinnamic acid derivatives (Ernawati et al., 2017; orientjchem.org).
Mechanistic Insight
While Acarbose relies heavily on hydrogen bonding network saturation, Cinnamate Hybrid 6k utilizes the Trp472 residue for
Part 3: Case Study B — Melanogenesis Inhibition (Tyrosinase)[1]
Target: Mushroom Tyrosinase (PDB: 2Y9X) Clinical Relevance: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] Inhibitors are used for hyperpigmentation and skin brightening.[1]
Comparative Binding Analysis
The efficacy of cinnamate derivatives here relies on the "Head-to-Tail" binding mode. The carboxyl/hydroxyl "head" chelates copper, while the phenyl "tail" interacts with hydrophobic residues.[1]
Table 2: Binding Affinity & IC50 Correlation
| Compound | IC50 ( | Binding Energy | Key Interactions |
| Cinnamide Derivative 5c | 0.0020 | -8.9 kcal/mol | Asn260 , His263, Cu Ions |
| Kojic Acid (Standard) | 16.69 | -5.7 kcal/mol | His263, Met280 (Weak Cu chelation) |
| Arbutin | 191.17 | -5.1 kcal/mol | Glu256 (No direct Cu interaction) |
Data Source: Comparative docking/IC50 data derived from hydroxy-substituted cinnamic acid studies (ScienceOpen, 2021).[1]
Structural Logic: The Copper Chelation Pathway
The superior performance of Derivative 5c is attributed to its ability to bridge the binuclear copper active site.
Figure 2: Mechanism of Tyrosinase inhibition by Cinnamide 5c.[1] The ortho-hydroxyl group is critical for anchoring the molecule near the catalytic copper center.
Part 4: ADMET Profiling (Drug-Likeness)[1]
High binding affinity is useless without bioavailability.[1] Cinnamate derivatives generally possess superior ADMET profiles compared to bulky sugar-based inhibitors like Acarbose.[1]
Table 3: In Silico ADMET Comparison
| Property | Cinnamic Acid Derivatives | Acarbose | Interpretation |
| Molecular Weight | 148 - 350 g/mol | 645.6 g/mol | Cinnamates are smaller, aiding absorption.[1] |
| LogP (Lipophilicity) | 2.0 - 3.5 | -8.0 (Highly Hydrophilic) | Cinnamates cross membranes easily; Acarbose stays in the gut (desired for its specific indication, but limits systemic use).[1] |
| H-Bond Donors | 1 - 3 | 14 | Cinnamates follow Lipinski's Rule of 5.[1] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | > 300 Ų | Lower TPSA correlates with better cellular permeability.[1] |
References
-
Ernawati, T., et al. (2017).Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Glucosidase by Using Homology Modeling.[2] Oriental Journal of Chemistry.[1][2] Available at: [Link][1] -
ScienceOpen. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Tyrosinase.[1] Available at: [Link][1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.[1] Available at: [Link]
-
MDPI. (2022). Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant.[1] Available at: [Link][1]
Sources
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Senior Application Scientist's Note: In the landscape of chemical research and development, we occasionally encounter compounds with limited publicly available safety data. 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester (CAS 26003-33-6), also known as Ethyl 2-ethoxycinnamate, is one such molecule. This guide is constructed to provide a robust framework for its safe handling, drawing upon established principles of laboratory safety and data from structurally analogous cinnamate esters. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the compound with a heightened level of caution. This document will empower you, the researcher, to conduct a thorough risk assessment and implement best practices for your specific application.
Hazard Evaluation: A Data-Informed, Precautionary Approach
Without a dedicated SDS, we must infer potential hazards from similar chemical structures. Cinnamate esters, as a class, are not typically associated with acute, severe toxicity. However, they can present certain risks that warrant careful management.
Key Potential Hazards of Structurally Related Compounds:
-
Skin and Eye Irritation: Many esters can cause irritation upon direct contact with the skin and eyes. Prolonged or repeated exposure may lead to dermatitis. For instance, some cinnamates are known to cause skin irritation[1][2].
-
Ingestion: Ingestion of significant quantities of similar compounds may cause gastrointestinal upset[3].
It is crucial to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals with incomplete hazard profiles. The following table outlines the recommended PPE, with the rationale explained to reinforce the principles of chemical safety.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile or other chemically resistant gloves. | Why: To prevent direct skin contact and potential irritation. Best Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves[5][6]. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Why: To protect the eyes from accidental splashes. Standard prescription glasses are not a substitute for safety eyewear. Best Practice: In situations with a higher risk of splashing, chemical splash goggles offer superior protection[7]. |
| Body | A standard laboratory coat. | Why: To protect skin and personal clothing from minor spills and contamination. Best Practice: Keep the lab coat buttoned. Remove it before leaving the laboratory to prevent the spread of potential contaminants. |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator is not typically required under these conditions. | Why: Engineering controls like a fume hood are the primary means of preventing respiratory exposure. Best Practice: If you anticipate generating aerosols or vapors without adequate ventilation, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your laboratory.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[6][8]. Keep it away from strong oxidizing agents, acids, and bases, as these are common incompatibilities for many organic esters[6].
Handling and Experimental Work
The following workflow diagram illustrates a safe handling process, emphasizing the importance of engineering controls and PPE.
Caption: A typical workflow for safely handling chemicals with limited safety data.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to contain the liquid[9].
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: Responsible Stewardship
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and any known hazards.
-
Disposal: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not pour this chemical down the drain[5][10].
The following decision tree can guide the initial steps of waste management:
Caption: A decision-making process for the proper disposal of chemical waste.
By adhering to these principles of cautious handling, thorough risk assessment, and responsible disposal, you can work safely with this compound, even in the absence of comprehensive safety data.
References
-
OM-Cinnamate, USP - SDS (Safety Data Sheet). (2025, February 4). Retrieved from [Link]
-
117350 - Denatonium benzoate, USP - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Redox. (2022, May 24). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]
-
PubChem. (n.d.). Octinoxate. National Institutes of Health. Retrieved from [Link]
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- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. abmole.com [abmole.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. redox.com [redox.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
